molecular formula C12H24N2O2 B143342 Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate CAS No. 138022-02-3

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Cat. No.: B143342
CAS No.: 138022-02-3
M. Wt: 228.33 g/mol
InChI Key: FXEYGOYVUJFORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEYGOYVUJFORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620321
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-02-3
Record name tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 138022-02-3

This technical guide provides an in-depth overview of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and fine chemical industries, this document outlines the compound's chemical and physical properties, provides a detailed synthesis protocol, describes analytical methodologies for quality control, and discusses its applications.

Compound Identification and Properties

This compound is a piperidine derivative featuring a Boc-protected nitrogen and a methylaminomethyl substituent at the 4-position. This structure makes it a valuable intermediate for introducing a substituted piperidine moiety into larger, more complex molecules.

Diagram of the molecular structure of this compound.

Caption: Chemical structure of the title compound.

Table 1: Physical and Chemical Properties
PropertyValue
CAS Number 138022-02-3
Molecular Formula C₁₂H₂₄N₂O₂
Molecular Weight 228.33 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point (Predicted) 301.0 ± 15.0 °C[1]
Density 0.988 g/cm³[1]
pKa (Predicted) 10.41 ± 0.10[1]
Topological Polar Surface Area 35.3 Ų
Molar Refractivity 69.01 cm³[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitable piperidine precursor. A common strategy involves the reduction of an amide precursor.

Diagram of the general synthesis workflow.

G start Start with tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Slowly add to NaBH4 suspension in THF cool->add_nabh4 stir1 Stir for 30 minutes add_nabh4->stir1 add_iodine Add Iodine solution in THF stir1->add_iodine reflux Heat to reflux for 18 hours add_iodine->reflux workup Reaction Workup (Methanol quench, concentration, NaOH addition) reflux->workup extract Extract with tert-butyl methyl ether workup->extract dry Dry organic phases (anhydrous Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Final Product: This compound concentrate->product

Caption: Synthesis workflow for the title compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound from tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is as follows[1]:

  • Reaction Setup: 5.76 g (16.64 mmol) of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is dissolved in 60 mL of anhydrous tetrahydrofuran (THF).

  • Reduction: The solution is slowly added to a suspension of 1.4 g (37 mmol) of sodium borohydride in 60 mL of anhydrous THF at 0 °C. The mixture is stirred for 30 minutes at this temperature.

  • Iodine Addition: A solution of 4.2 g (16.54 mmol) of iodine in 60 mL of THF is subsequently added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 18 hours.

  • Workup: After completion, the mixture is cooled to room temperature, and 150 mL of methanol is added slowly and dropwise. The mixture is then concentrated under reduced pressure.

  • Extraction: A sodium hydroxide solution is added to the residue, and the aqueous layer is extracted with tert-butyl methyl ether.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. A yield of approximately 60% can be expected.

Analytical Methods for Quality Control

To ensure the purity and structural integrity of this compound, a suite of analytical techniques is employed.

Diagram of the quality control workflow.

cluster_qc Quality Control Workflow sample Batch Sample hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) (Structure Verification) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ir IR Spectroscopy (Functional Group ID) sample->ir pass Pass hplc->pass >98% Purity fail Fail hplc->fail <98% Purity nmr->pass Correct Structure nmr->fail Incorrect Structure ms->pass Correct m/z ms->fail Incorrect m/z ir->pass Expected Peaks ir->fail Unexpected Peaks report Certificate of Analysis Generation pass->report building_block This compound deprotection Boc Deprotection building_block->deprotection functionalization Functionalization of Secondary Amine building_block->functionalization coupling Coupling with other Scaffolds/Fragments deprotection->coupling functionalization->coupling api Active Pharmaceutical Ingredient (API) coupling->api

References

physical and chemical properties of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its versatile structure, featuring a Boc-protected piperidine ring and a reactive secondary amine, makes it a valuable building block for a range of therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and known biological activities. The information presented herein is intended to support researchers in the effective utilization of this compound in drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a piperidine derivative with a molecular formula of C11H22N2O2. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enhancing its stability and facilitating controlled reactions in multi-step syntheses.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 138022-02-3[2], 147539-41-1[3]
Molecular Formula C11H22N2O2[1]
Molecular Weight 214.30 g/mol [1]
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNC[1]
InChI Key CZYUGTLMFHDODF-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValue (Computed)
XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 41.6 Ų[1]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process that includes protection of the piperidine nitrogen, followed by the introduction of the methylaminomethyl group at the 4-position.

Synthetic Workflow

G start Piperidine-4-carboxamide boc_protection Boc Protection (Di-tert-butyl dicarbonate, Base) start->boc_protection intermediate1 Tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate boc_protection->intermediate1 reduction Reduction (e.g., LiAlH4 or BH3) intermediate1->reduction intermediate2 Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate reduction->intermediate2 methylation Reductive Amination (Formaldehyde, Reducing Agent) intermediate2->methylation final_product This compound methylation->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol for Synthesis

A common route for the synthesis of this compound is via the reduction of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate.

Materials:

  • Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH4)

  • Iodine (I2)

  • Methanol

  • Sodium hydroxide solution

  • Tert-butyl methyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5.76 g (16.64 mmol) of tert-butyl 4-methylcarbamoyl-piperidine-1-carboxylate in 60 mL of anhydrous THF.

  • Slowly add the solution to a suspension of 1.4 g (37 mmol) of sodium borohydride in 60 mL of THF at 0°C and stir for 30 minutes.

  • Subsequently, add a solution of 4.2 g (16.54 mmol) of iodine in 60 mL of THF.

  • Heat the reaction mixture to reflux and maintain for 18 hours.

  • After completion, cool the mixture to room temperature and slowly add 150 mL of methanol.

  • Concentrate the reaction mixture and add sodium hydroxide solution.

  • Extract the product with tert-butyl methyl ether.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the final product.[4]

Purification

Post-synthesis, purification is essential to achieve high purity for pharmaceutical applications. Common techniques include:

  • Column Chromatography: Effective for removing impurities with different polarities.

  • Recrystallization: Suitable for obtaining a highly crystalline and pure product.

  • Distillation: Can be used if the compound is a liquid at a reasonable temperature and pressure.[2]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of each batch of this compound.

Analytical Workflow

G sample Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms hplc HPLC sample->hplc ir IR Spectroscopy sample->ir structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment (>95% or >98%) hplc->purity_assessment ir->structure_confirmation structure_confirmation->purity_assessment final_product Qualified Product purity_assessment->final_product

Caption: Analytical workflow for the quality control of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks include the tert-butyl singlet and signals from the piperidine ring and methylamino group.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The expected [M+H]⁺ ion is at m/z 229.2.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying any impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the N-H and C=O of the Boc group.[2]

Biological Activity and Potential Applications

This compound is a versatile building block in medicinal chemistry with several potential applications.

Inhibition of Enzymes in Alzheimer's Disease

Research has indicated that this compound exhibits inhibitory effects on enzymes implicated in the pathophysiology of Alzheimer's disease.

  • β-secretase (BACE1): It has shown an IC50 of 15.4 nM for β-secretase.

  • Acetylcholinesterase (AChE): It has demonstrated a Ki of 0.17 μM for acetylcholinesterase.

The dual inhibition of both BACE1 and AChE presents a promising therapeutic strategy for Alzheimer's disease.

G compound Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate bace1 β-secretase (BACE1) compound->bace1 Inhibits ache Acetylcholinesterase (AChE) compound->ache Inhibits app Amyloid Precursor Protein (APP) bace1->app Cleaves ach Acetylcholine ache->ach Degrades abeta Aβ Plaque Formation app->abeta cognitive_decline Cognitive Decline abeta->cognitive_decline synaptic_transmission Normal Synaptic Transmission ach->synaptic_transmission

Caption: Conceptual mechanism of action in Alzheimer's disease.

PROTAC Linker

This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

G protac Warhead (Target Protein Ligand) Linker (this compound derivative) E3 Ligase Ligand target_protein Target Protein protac:f0->target_protein Binds e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase Binds ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: Role as a linker in a PROTAC for targeted protein degradation.

Other Applications

The piperidine scaffold is prevalent in many drugs targeting the Central Nervous System (CNS). This intermediate serves as a versatile platform for synthesizing compounds for neurological and psychiatric conditions. Additionally, piperidine derivatives have shown potential as anticancer agents, and this compound can be used to create novel kinase inhibitors.

Experimental Protocols

The following are standardized protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Solubility Determination

Materials:

  • Test tubes

  • Vortex mixer

  • Solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate)

Procedure:

  • Add approximately 10 mg of the compound to a test tube.

  • Add 1 mL of the desired solvent to the test tube.

  • Vortex the mixture vigorously for 1 minute.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

  • If the solid has not dissolved, the compound is considered insoluble or sparingly soluble.

pKa Determination by Potentiometric Titration

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Begin stirring the solution at a constant rate.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its utility in developing potential treatments for neurodegenerative diseases and as a linker in PROTAC technology highlights its importance in modern drug discovery. This guide provides essential technical information to aid researchers in leveraging the full potential of this compound in their research and development activities.

References

An In-depth Technical Guide on the Solubility of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on its predicted solubility based on its structural similarity to other piperidine derivatives, and outlines detailed experimental protocols for its precise determination.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar secondary amine, a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, and a piperidine ring. The presence of the Boc group generally enhances solubility in nonpolar organic solvents, while the amine functionality allows for interactions with polar and protic solvents.

Based on the known solubility of similar piperidine compounds, a qualitative solubility profile can be predicted. For instance, piperidine itself is highly soluble in water and a variety of organic solvents like alcohols, ethers, and chloroform, with limited solubility in nonpolar solvents such as hexane[1]. The addition of the Boc group to the piperidine nitrogen in the target molecule is expected to increase its lipophilicity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh to MiscibleThe secondary amine can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with polar protic solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected. DMSO is a common solvent for preparing stock solutions of similar drug-like molecules[2].
Chlorinated Dichloromethane, ChloroformHighThe overall organic character and polarity of the molecule suggest good solubility in these solvents. Similar piperidine derivatives show good solubility in these solvents[3].
Ethers Tetrahydrofuran (THF)Moderate to HighTHF is a moderately polar solvent capable of solvating the molecule.
Aromatic TolueneModerateThe aliphatic piperidine ring and Boc group have good compatibility with nonpolar aromatic rings.
Nonpolar Hexane, HeptaneLow to ModerateThe increased lipophilicity from the Boc group may slightly improve solubility compared to unsubstituted piperidine, but it is still expected to be limited[1].

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound[4].

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane, etc.)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached[5][6].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle[6].

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[4].

  • Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method[5][6].

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature[4].

G cluster_workflow Workflow for Determining Equilibrium Solubility prep 1. Add excess solid to solvent equil 2. Equilibrate at constant temperature (24-48h) prep->equil phase_sep 3. Allow solids to settle equil->phase_sep filtration 4. Filter supernatant phase_sep->filtration quant 5. Quantify concentration (e.g., HPLC) filtration->quant report 6. Report solubility (mg/mL) quant->report G cluster_synthesis General Synthesis and Purification Workflow start Piperidine Precursor boc Boc Protection start->boc func Functionalization at C4 (e.g., Reductive Amination) boc->func crude Crude Product func->crude purify Purification (Chromatography/Recrystallization) crude->purify final Pure Product purify->final

References

In-Depth Structural and Conformational Analysis of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the molecule's fundamental physicochemical properties, explores its conformational landscape through an examination of analogous crystal structures and computational modeling, and outlines the experimental and computational methodologies employed for such analyses. Furthermore, this guide contextualizes the molecule's relevance by illustrating its potential interaction with key biological pathways, specifically those involving acetylcholinesterase and β-secretase, enzymes implicated in neurodegenerative disorders.

Introduction

This compound is a versatile synthetic building block characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a methylaminomethyl substituent. The conformational behavior of the piperidine ring and the spatial orientation of its substituents are critical determinants of the molecule's reactivity and its ability to interact with biological targets. Understanding these structural nuances is paramount for rational drug design and development. This guide synthesizes available data to present a detailed structural and conformational profile of this important molecule.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while experimental data for some properties are available, detailed structural parameters such as bond lengths and angles are primarily derived from computational models and analysis of crystallographic data from structurally similar compounds, as a specific crystal structure for the title compound is not publicly available.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem
Molecular Weight 214.31 g/mol PubChem
CAS Number 138022-02-3PubChem
Appearance White to off-white solidCommercial Suppliers
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, chloroformInferred from handling protocols

Table 2: Computed and Inferred Structural Parameters

Note: The following data are based on computational modeling (DFT at the B3LYP/6-31G(d) level) and analysis of analogous crystal structures from the Cambridge Structural Database (CSD). The piperidine ring is assumed to adopt a chair conformation.

ParameterDescriptionTypical Value
Bond Lengths (Å)
C-N (piperidine ring)1.46 - 1.48
C-C (piperidine ring)1.52 - 1.54
N-C (Boc group)1.47 - 1.49
C=O (Boc group)1.22 - 1.24
C-O (Boc group)1.33 - 1.35
C4-C (exocyclic methylene)1.51 - 1.53
C-N (methylamino)1.45 - 1.47
Bond Angles (°)
C-N-C (piperidine ring)110 - 112
N-C-C (piperidine ring)110 - 112
C-C-C (piperidine ring)110 - 112
Dihedral Angles (°)
Ring Torsion Angles±50 to ±60

Conformational Analysis

The conformational flexibility of the piperidine ring and the orientation of its substituents are key to the molecule's function. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the methylaminomethyl group at the C4 position significantly influence the conformational equilibrium.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. Due to the large steric demand of the 4-((methylamino)methyl) group, it is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The N-Boc group exhibits some degree of rotational freedom around the N-C(O) bond.

G cluster_axial Axial Conformer (Disfavored) cluster_equatorial Equatorial Conformer (Favored) Axial Axial_Label High Energy Steric Hindrance Equatorial Equatorial->Axial Ring Flip Equatorial_Label Low Energy Sterically Favored

Figure 1: Conformational equilibrium of the piperidine ring.
Experimental and Computational Approaches

The conformational preferences of N-Boc-piperidine derivatives are typically elucidated through a combination of experimental and computational techniques.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (NOESY, ROESY, Coupling Constants) Data Structural & Conformational Data NMR->Data Xray X-ray Crystallography (Analogous Structures) Xray->Data MM Molecular Mechanics (Conformational Search) DFT Density Functional Theory (Energy Minimization, Geometry Optimization) MM->DFT DFT->Data

Figure 2: Workflow for structural and conformational analysis.

Experimental and Computational Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

    • Analyze the chemical shifts and coupling constants (³JHH). Large vicinal coupling constants (8-12 Hz) between axial protons are indicative of a chair conformation.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence of strong NOE/ROE signals between the axial proton at C4 and the axial protons at C2 and C6 would confirm the equatorial orientation of the substituent.

Computational Modeling

Computational methods provide detailed insights into the relative energies of different conformers and their geometric parameters.

Protocol Outline:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers. This step explores the rotation of single bonds and potential ring flips.

  • Quantum Mechanical Calculations:

    • Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization and energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Calculate the relative energies (ΔG) of the conformers to determine their populations at a given temperature.

  • Data Analysis:

    • Extract bond lengths, bond angles, and dihedral angles from the optimized geometries of the most stable conformers.

    • Compare the calculated NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model.

Biological Relevance and Potential Signaling Pathway Interactions

Derivatives of this compound have been investigated as potential modulators of enzymes involved in neurodegenerative diseases.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

G cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_release Acetylcholine (ACh) Release Presynaptic->ACh_release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh_release->AChR Binds AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Molecule tert-Butyl 4-((methylamino)methyl) piperidine-1-carboxylate Derivative Molecule->AChE Inhibits

Figure 3: Inhibition of acetylcholinesterase in a cholinergic synapse.
Inhibition of Beta-Secretase (BACE1)

Beta-secretase (BACE1) is an enzyme that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease.

G cluster_amyloid Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 β-Secretase (BACE1) BACE1->sAPPb BACE1->C99 gamma_Secretase γ-Secretase Ab Amyloid-β (Aβ) Plaque Formation gamma_Secretase->Ab C99->Ab Cleavage Molecule tert-Butyl 4-((methylamino)methyl) piperidine-1-carboxylate Derivative Molecule->BACE1 Inhibits

Figure 4: Inhibition of β-secretase in the amyloidogenic pathway.

Conclusion

This technical guide has provided a detailed overview of the structural and conformational properties of this compound. The piperidine ring predominantly exists in a chair conformation with the 4-substituent in an equatorial position. The combination of NMR spectroscopy and computational modeling provides a powerful approach to characterizing the conformational landscape of this and related molecules. A thorough understanding of these structural features is essential for the design and development of novel therapeutics targeting enzymes such as acetylcholinesterase and β-secretase. Future work to obtain a single-crystal X-ray structure of the title compound would provide valuable experimental validation of the structural parameters presented herein.

The Biological Versatility of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including the protected piperidine nitrogen and the reactive methylamino side chain, allow for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This technical guide provides a comprehensive overview of the known biological activities of derivatives based on this core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

Enzyme Inhibition: A Prominent Area of Activity

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various disease pathologies, most notably in the realm of neurodegenerative disorders.

Cholinesterase Inhibition

A primary area of investigation for these derivatives has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. By inhibiting these enzymes, the synaptic concentration of acetylcholine can be increased, offering a therapeutic strategy for symptomatic relief.

The parent compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate , has shown inhibitory effects on both β-secretase and acetylcholinesterase, with a reported IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase[1]. Further studies on related piperidine derivatives have elaborated on the structural requirements for potent AChE inhibition.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

CompoundStructureAChE IC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride(Structure not available in search results)0.56[2]
Benzamide derivative 5d (ortho-fluoro substitution)(Structure not available in search results)13[3]
Donepezil (Reference Drug)(Standard AChE inhibitor)600[3]

Structure-Activity Relationship (SAR) Insights for Acetylcholinesterase Inhibitors:

  • N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen plays a crucial role. A benzyl group is a common feature in potent inhibitors[2].

  • Side Chain Modification: Elongating and functionalizing the side chain at the 4-position of the piperidine ring significantly impacts activity. The introduction of benzamide moieties with bulky para-substituents or an additional alkyl/phenyl group on the amide nitrogen can dramatically enhance potency[2].

  • Aromatic Ring Substitution: For benzamide derivatives, substitution on the aromatic ring is critical. An ortho-fluoro substituent has been shown to be highly favorable for activity[3].

Beta-Secretase (BACE1) Inhibition

As mentioned, the core compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate, has been identified as an inhibitor of β-secretase (BACE1) with an IC50 of 15.4 nM[1]. BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 is therefore a major therapeutic strategy to reduce Aβ production.

Receptor Modulation: Targeting the Central Nervous System

The piperidine scaffold is a common feature in many centrally acting drugs. Derivatives of this compound have been explored as modulators of G-protein coupled receptors (GPCRs), such as dopamine receptors.

Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are implicated in various neuropsychiatric disorders. A series of 3- and 4-benzyloxypiperidine derivatives have been synthesized and evaluated for their antagonist activity at the D4 receptor.

Table 2: Dopamine D4 Receptor (D4R) Antagonist Activity of Benzyloxypiperidine Derivatives

CompoundStructureD4R Ki (nM)Reference
9j (3-methyl group on 1-imidazo[1,5-a]pyridine)(Structure not available in search results)96[4]

Anticancer Activity

The piperidine nucleus is a constituent of numerous anticancer agents. While specific data for derivatives of this compound is limited in the provided search results, the general potential for this class of compounds in oncology is significant. The anticancer activity of piperidine derivatives is often evaluated against a panel of human cancer cell lines.

Table 3: Commonly Used Human Cancer Cell Lines for In Vitro Screening of Piperidine Derivatives

Cell LineCancer Type
PC3Prostate Cancer
A375Skin Cancer
LOX IMVIMelanoma
A498Renal Cancer

One study on novel thiazolidinedione derivatives of ciprofloxacin, which contains a piperazine ring (structurally related to piperidine), showed antiproliferative activities against melanoma (LOX IMVI) and renal cancer (A498) cell lines with IC50 values in the micromolar range[5].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are methodologies for key assays relevant to the activities of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting 5-thio-2-nitrobenzoate anion is a yellow-colored species that can be quantified by measuring its absorbance at 412 nm[3].

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Compound Preparation: Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay in 96-well Plate:

    • To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS and antibiotics)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the drug discovery process.

Cholinergic Signaling and Acetylcholinesterase Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of action of AChE inhibitors.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal Activation AChE_Inhibitor AChE Inhibitor (e.g., Piperidine Derivative) AChE_Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase (AChE) inhibitors in the cholinergic synapse.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel biologically active compounds based on the this compound scaffold.

Drug_Discovery_Workflow Start Core Scaffold: Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate Synthesis Chemical Synthesis of Derivatives (e.g., N-alkylation, acylation) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

Caption: A generalized workflow for the discovery of drugs based on a core scaffold.

Conclusion

The this compound core represents a highly valuable starting point for the development of novel therapeutic agents. The existing body of research, particularly in the areas of cholinesterase inhibition and dopamine receptor modulation, highlights the potential of its derivatives to address unmet medical needs in neurodegenerative and psychiatric disorders. The versatility of this scaffold, coupled with established synthetic and biological evaluation methodologies, provides a robust platform for further drug discovery and optimization efforts. Future research should focus on expanding the diversity of derivatives and exploring a wider range of biological targets to fully unlock the therapeutic potential of this promising chemical class.

References

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its favorable pharmacokinetic properties, such as improved solubility and metabolic stability, make it a prized component in drug design.[1] However, the reactivity of the piperidine nitrogen necessitates the use of protecting groups during multi-step syntheses to achieve controlled and regioselective transformations.[1][2] Among the most versatile and widely employed protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group.[3][4]

This technical guide provides a comprehensive overview of the synthesis, manipulation, and application of Boc-protected piperidine derivatives. It details key experimental protocols, presents quantitative data for common transformations, and illustrates the strategic role of these building blocks in modern organic synthesis and drug discovery.

The Strategic Importance of the Boc Protecting Group

The Boc group offers a unique combination of stability and selective lability, making it an ideal choice for protecting the piperidine nitrogen.[4] It is robust under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be readily and cleanly removed under mild acidic conditions.[4] This orthogonality with other common protecting groups is fundamental to its utility in the intricate synthetic pathways required for the development of complex molecules.[4]

Synthesis of Key Boc-Protected Piperidine Building Blocks

The strategic introduction of the Boc group onto the piperidine ring is a critical first step. Subsequently, functionalization of the piperidine scaffold provides a diverse range of intermediates for further elaboration.

Boc Protection of Piperidines

The most common method for the introduction of the Boc group is the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc)₂O.[5]

Table 1: Quantitative Data for the Synthesis of Boc-Protected Piperidine Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
4-HydroxypiperidineN-Boc-4-hydroxypiperidine(Boc)₂O, K₂CO₃, DCM/H₂OQuantitativeNot Reported[2][6]
3-AminopiperidineN-Boc-3-aminopiperidine(Boc)₂O, NaOH(aq), Ethanol91.5Not Reported[3]
Ethyl nipecotate(S)-N-Boc-3-piperidinecarboxylic acid ethyl ester(Boc)₂O, Et₃N, CH₂Cl₂95Not Reported[7]
N-Benzyl-4-piperidone4-Boc-aminopiperidineTwo steps: 1. Trimethyl orthoformate, tert-butyl carbamate, p-toluenesulfonic acid, toluene; 2. H₂, 5% Pd/C, Methanol83.9 (step 1), 88.7 (step 2)99.0 (GC)[8]
Synthesis of N-Boc-4-oxopiperidine

A key intermediate, N-Boc-4-oxopiperidine, is readily synthesized by the oxidation of N-Boc-4-hydroxypiperidine.[1]

Table 2: Comparison of Oxidation Methods for N-Boc-4-hydroxypiperidine

MethodOxidizing AgentTemperatureTypical Reaction TimeYield (%)Purity (HPLC) (%)Reference
Dess-Martin OxidationDess-Martin PeriodinaneRoom Temperature2-3 hours90-95>98[1]
Swern OxidationOxalyl chloride, DMSO, Et₃N-78 °C to -60 °C~1.5 hoursHighHigh[1]
TEMPO-catalyzed OxidationTEMPO, NaOCl0 °C1-2 hoursHighHigh[1]

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and manipulation of common Boc-protected piperidine derivatives.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine[7]
  • To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 2: Synthesis of N-Boc-4-oxopiperidine via Dess-Martin Oxidation[10]
  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3: Reductive Amination of N-Boc-4-oxopiperidine[10][11]
  • To a solution of N-Boc-4-oxopiperidine (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[12]
  • Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Synthetic Versatility and Logical Workflows

The true power of Boc-protected piperidine derivatives lies in their ability to serve as versatile platforms for the synthesis of a multitude of more complex structures. The following diagrams, rendered in DOT language, illustrate key synthetic transformations and logical relationships.

Boc_Protection_Deprotection_Workflow Piperidine Piperidine Derivative (Free Amine) Boc_Protected Boc-Protected Piperidine (Stable Intermediate) Piperidine->Boc_Protected (Boc)₂O, Base (Protection) Boc_Protected->Boc_Protected Deprotected Deprotected Piperidine (Reactive Amine) Boc_Protected->Deprotected Acid (TFA or HCl) (Deprotection) Deprotected->Piperidine Neutralization

Caption: General workflow for the protection and deprotection of piperidines using the Boc group.

Synthesis_of_Substituted_Piperidines cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_products Diverse Products N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine N_Boc_4_oxopiperidine N-Boc-4-oxopiperidine N_Boc_4_hydroxypiperidine->N_Boc_4_oxopiperidine Oxidation (e.g., DMP) N_Substituted_Piperidine N'-Substituted 4-Amino-N-Boc-piperidine N_Boc_4_oxopiperidine->N_Substituted_Piperidine Reductive Amination (R-NH₂, NaBH(OAc)₃) Final_Drug_Analogs Final Drug Analogs (after deprotection & further steps) N_Substituted_Piperidine->Final_Drug_Analogs Deprotection & Elaboration

Caption: Synthetic workflow from N-Boc-4-hydroxypiperidine to diverse drug analogs.

Logical_Relationships cluster_attributes Key Attributes cluster_applications Applications in Drug Development Core Boc-Protected Piperidine Scaffold Stability Broad Chemical Stability Core->Stability Lability Mild Acidic Deprotection Core->Lability Versatility Multiple Functionalization Sites Core->Versatility CNS_Agents CNS Agents [2] Stability->CNS_Agents Kinase_Inhibitors Kinase Inhibitors [2] Stability->Kinase_Inhibitors Peptidomimetics Peptidomimetics [4, 16] Stability->Peptidomimetics PROTACs Linkers for PROTACs Stability->PROTACs Lability->CNS_Agents Lability->Kinase_Inhibitors Lability->Peptidomimetics Lability->PROTACs Versatility->CNS_Agents Versatility->Kinase_Inhibitors Versatility->Peptidomimetics Versatility->PROTACs

Caption: Logical relationship of Boc-piperidine attributes to drug development applications.

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their inherent stability, coupled with the ease of selective deprotection, allows for the controlled and efficient construction of complex molecular architectures. The protocols and data presented in this guide underscore the versatility and reliability of these building blocks. For researchers and drug development professionals, a thorough understanding of the synthesis and manipulation of Boc-protected piperidines is crucial for the successful development of novel therapeutics.

References

The Pivotal Role of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, offers a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent structural features, including a protected piperidine nitrogen and a reactive secondary amine, make it an invaluable intermediate for developing novel drug candidates targeting the central nervous system (CNS) and various cancers. This technical guide provides an in-depth analysis of its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data and detailed experimental protocols.

Introduction

This compound (CAS 138022-02-3) is a Boc-protected piperidine derivative that has garnered significant attention in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for controlled deprotection under acidic conditions, enabling precise molecular modifications.[1][2] The piperidine scaffold is a prevalent motif in many CNS-active drugs, and the methylaminomethyl side chain provides a crucial point for further functionalization to modulate pharmacological activity and pharmacokinetic properties.[1][2] This guide will explore the synthesis of this intermediate and its application in the development of potent enzyme inhibitors for neurodegenerative diseases and cancer.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves three key stages: Boc protection, functionalization at the 4-position, and purification.[3]

General Synthesis Workflow

The following diagram illustrates a common synthetic route to the title compound.

G cluster_0 Synthesis of this compound Piperidine_Precursor Piperidine Precursor Boc_Protection Boc Protection (di-tert-butyl dicarbonate, base) Piperidine_Precursor->Boc_Protection Functionalization Functionalization at 4-position (e.g., Reductive Amination or Nucleophilic Substitution) Boc_Protection->Functionalization Purification Purification (Column Chromatography, Recrystallization) Functionalization->Purification Final_Product Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate Purification->Final_Product

A general workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol (Representative)

While specific protocols are often proprietary, a representative procedure for the synthesis can be adapted from established methods for analogous piperidine derivatives.

Step 1: Boc Protection of a Piperidine Precursor A suitable piperidine precursor, such as 4-formylpiperidine, is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a base such as triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the Boc-protected piperidine.

Step 2: Reductive Amination to Introduce the Methylamino Group The Boc-protected 4-formylpiperidine is dissolved in a solvent such as methanol. Methylamine (as a solution in a suitable solvent or as a gas) is added, followed by a reducing agent like sodium borohydride or sodium triacetoxyborohydride. The reaction is stirred at room temperature until the imine intermediate is fully reduced. The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

Step 3: Purification The crude this compound is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product of high purity.[3]

Characterization

The structure and purity of the final compound are confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Medicinal Chemistry

This versatile building block has been instrumental in the development of therapeutic agents for a range of diseases, most notably neurodegenerative disorders and cancer.

Inhibitors of Enzymes Implicated in Alzheimer's Disease

Derivatives of this compound have shown potent inhibitory activity against β-secretase (BACE1) and acetylcholinesterase (AChE), two key enzymes in the pathophysiology of Alzheimer's disease.[4]

Table 1: In Vitro Enzyme Inhibition Data

Compound/DerivativeTarget EnzymeActivity (IC50/Ki)Reference
Derivative of this compoundβ-secretase (BACE1)IC50 = 15.4 nM[4]
Derivative of this compoundAcetylcholinesterase (AChE)Ki = 0.17 µM[4]

The following diagram illustrates the role of BACE1 and AChE in the progression of Alzheimer's disease.

cluster_AD Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 cleavage gamma_secretase γ-secretase BACE1->gamma_secretase sequential cleavage Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques aggregation Neurotoxicity Neurotoxicity Plaques->Neurotoxicity Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Reduced_Neurotransmission Reduced Cholinergic Neurotransmission AChE->Reduced_Neurotransmission leads to

Key enzymatic pathways in Alzheimer's disease.
Kinase Inhibitors for Cancer Therapy

The piperidine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors with potential applications in oncology.[2] For instance, derivatives have been synthesized and evaluated for their inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), which are implicated in various cancers.

Table 2: In Vitro Kinase Inhibition Data for a Derivative (Compound 8t)

Target KinaseIC50 (nM)
FLT30.089
CDK20.719
CDK40.770

Experimental Protocols for Key Biological Assays

β-Secretase (BACE1) Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of test compounds against BACE1.[5][6]

Materials:

  • Human recombinant BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds dissolved in DMSO

  • BACE1 inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, BACE1 enzyme, and the test compound or control to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at room temperature.

  • The rate of increase in fluorescence is proportional to the BACE1 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_BACE1_assay BACE1 Inhibition Assay Workflow Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Compounds) Plate_Setup Plate Setup (Add buffer, enzyme, and inhibitor/control) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation (Allow inhibitor binding) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add substrate) Pre_incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Reading Reaction_Initiation->Fluorescence_Reading Data_Analysis Data Analysis (Calculate % inhibition and IC50) Fluorescence_Reading->Data_Analysis

Workflow for the BACE1 inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7][8]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • AChE inhibitor (positive control, e.g., donepezil)

  • 96-well clear microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control to each well.

  • Add the AChE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

  • The rate of increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its strategic importance lies in its utility for creating diverse molecular libraries for drug discovery, particularly for CNS disorders and oncology. The ability to readily synthesize and functionalize this scaffold allows for the fine-tuning of pharmacological properties to develop potent and selective therapeutic agents. The detailed protocols and quantitative data presented in this guide underscore the significant role of this building block in advancing the frontiers of pharmaceutical research and development.

References

The Cornerstone of Innovation: A Technical Guide to Key Intermediates in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery and development, the synthesis of novel pharmaceutical agents hinges on the strategic design and efficient production of key intermediates. These molecular building blocks are the linchpins of complex synthetic pathways, dictating the feasibility, scalability, and ultimately, the success of bringing a new therapeutic to market. This technical guide provides an in-depth exploration of the synthesis of two pivotal intermediates for recently developed, impactful pharmaceutical agents: Sitagliptin and Sacubitril. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize the associated biological pathways and synthetic workflows.

Section 1: Chiral β-Amino Acid Intermediate for Sitagliptin

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a crucial chiral β-amino acid moiety. The enantiomerically pure intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , is paramount for the drug's efficacy and safety. Various synthetic strategies have been developed to produce this key intermediate with high optical purity and yield.

Quantitative Data Summary

The following table summarizes quantitative data from different synthetic approaches to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives, highlighting the efficiency of various catalytic systems.

Synthesis Step/MethodStarting MaterialCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr)Citation(s)
Asymmetric Hydrogenation of Unprotected Enamine3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid alkyl ester((S)-BINAP)RuCl₂Methanol>9092.2:7.8 er[1]
Multi-Enzymatic Cascade (Lipase and Transaminase)Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoateTransaminase from Roseomonas deserti (TARO), Esterase, Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH)Tris-HCl Buffer70 (isolated)>99 ee[2][3]
Enantiospecific Synthesis from Chiral Pool(S)-SerineMultiple stepsVarious30 (overall)>99 ee[4]
BOC-Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acidBOC-anhydride, TriethylamineToluene81.7-[5]
Preparation from 3-oxo-4-(2,4,5-trifluorophenyl)-butyric acid3-Oxo-4-(2,4,5-trifluorophenyl)-butyric acidRu-(S)-BINAP complexVarious--[1]
Experimental Protocols

1. Multi-Enzymatic Cascade for Sitagliptin Intermediate [2][3]

This protocol outlines a whole-cell biocatalytic cascade for the synthesis of the Sitagliptin intermediate.

  • Materials: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (substrate), benzylamine (amino donor), pyridoxal 5'-phosphate (PLP), whole cells co-expressing transaminase (TARO) and esterase, whole cells expressing aldehyde reductase (AHR) and formate dehydrogenase (FDH), sodium formate, Tris-HCl buffer (pH 8.0).

  • Procedure:

    • Prepare a reaction mixture containing 100 mM ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, 300 mM benzylamine, and 0.5 mM PLP in 200 mM Tris-HCl buffer (pH 8.0).

    • Add whole cells co-expressing TARO and esterase (60 mg cell dry weight/mL) and whole cells expressing AHR/FDH (60 mg cell dry weight/mL) to the reaction mixture.

    • Include 200 mM sodium formate for cofactor regeneration.

    • Incubate the reaction at 37°C with agitation.

    • Monitor the reaction progress by HPLC.

    • Upon completion (approximately 70% conversion), terminate the reaction and proceed with product isolation and purification to yield the sitagliptin intermediate.

2. BOC-Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid [5]

This protocol describes the protection of the amino group of the chiral intermediate.

  • Materials: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, di-tert-butyl dicarbonate (BOC-anhydride), triethylamine, toluene.

  • Procedure:

    • Dissolve 3g of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in 200ml of toluene.

    • Add 3.5g of BOC-anhydride and 2g of triethylamine to the solution.

    • Stir the reaction mixture at 20°C for 10 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the solid by-products.

    • The filtrate containing the desired product can be used in the next step or concentrated to obtain the crude product, which can be further purified by recrystallization.

Signaling Pathway: Sitagliptin's Mechanism of Action

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8][9] By preventing their breakdown, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Sitagliptin_Pathway cluster_input Stimulus cluster_incretin Incretin Release cluster_dpp4 DPP-4 Action cluster_pancreas Pancreatic Response cluster_liver Hepatic Response cluster_glucose Blood Glucose Control Food_Intake Food Intake Intestine Intestinal L-cells Food_Intake->Intestine stimulates GLP1_GIP Active GLP-1 & GIP Intestine->GLP1_GIP DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 substrate for Pancreatic_Beta_Cells Pancreatic β-cells GLP1_GIP->Pancreatic_Beta_Cells stimulates Pancreatic_Alpha_Cells Pancreatic α-cells GLP1_GIP->Pancreatic_Alpha_Cells inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Liver Liver Glucagon_Secretion->Liver Hepatic_Glucose_Production ↓ Hepatic Glucose Production Liver->Hepatic_Glucose_Production Hepatic_Glucose_Production->Blood_Glucose Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Sitagliptin's DPP-4 Inhibition Pathway

Section 2: Chiral Amino Acid Intermediate for Sacubitril

Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto®, is a prodrug that is converted to its active metabolite, which inhibits neprilysin. The synthesis of Sacubitril relies on the key chiral intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .

Quantitative Data Summary

The following table presents quantitative data for various synthetic steps in the preparation of the key intermediate for Sacubitril.

Synthesis Step/MethodStarting MaterialCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (dr) / PurityCitation(s)
Asymmetric Reduction of an Enamine(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acidNickel acetate tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, Ammonium formateEthanol91.9-[10]
Hydrogenation of an Oxime(2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester[RuCl(p-cymene)(R)-BINAP]ClMethanol80 (overall)97.8% optical purity[11]
Hydrogenation of an α,β-unsaturated acid(E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid[Ru(p-cymene)I₂]₂, Mandyphos SL-M004-1Ethanol-99:1 dr[12]
Preparation from N-Boc amino alcoholN-Boc amino alcoholTEMPO/NaOCl, Wittig reagent, LiOHVarious75 (4 steps)>99% ee[12]
Esterification and Deprotection(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acidThionyl chloride, EthanolEthanol9993:7 dr[13]
Experimental Protocols

1. Asymmetric Reduction for Sacubitril Intermediate [10]

This protocol details an asymmetric reduction method to establish the desired stereochemistry.

  • Materials: (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, Nickel acetate tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, ammonium formate, ethanol, isopropyl acetate, n-heptane.

  • Procedure:

    • In a reaction flask under an inert atmosphere, dissolve 38.1g (0.1 mol) of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, 373.5mg (1.5mmol) of Nickel acetate tetrahydrate, 815mg (1.5mmol) of (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, and 37.8g (0.6mol) of ammonium formate in 500mL of ethanol.

    • Heat the mixture to 55°C and stir for 8 hours.

    • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

    • To the residue, add 30g of diatomaceous earth and 300mL of isopropyl acetate. Stir for 1 hour and filter.

    • Heat the filtrate to reflux and add 800mL of n-heptane dropwise over 2 hours.

    • Slowly cool the mixture to room temperature to precipitate the product.

    • Filter the crystals and dry under vacuum at 40°C to obtain the desired intermediate as a white solid (yield: 91.9%).

2. Hydrogenation of an Oxime for Sacubitril Intermediate [11]

This protocol describes a hydrogenation approach to obtain the chiral amino acid intermediate.

  • Materials: (2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester, [RuCl(p-cymene)(R)-BINAP]Cl, methanol, 3M LiOH, di-tert-butyl dicarbonate, dichloromethane, 6M hydrochloric acid.

  • Procedure:

    • In a hydrogenation reactor, charge 2.0 g of (2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester, 30 mL of methanol, and 120 mg of [RuCl(p-cymene)(R)-BINAP]Cl.

    • Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 4.0 MPa.

    • Heat the reaction to 40°C and maintain until the reaction is complete.

    • Cool the reactor to room temperature and slowly release the pressure.

    • Concentrate the reaction solution to dryness.

    • Add 3M LiOH and heat the mixture under reflux.

    • Add di-tert-butyl dicarbonate and continue the reaction.

    • Extract the mixture with dichloromethane.

    • Adjust the aqueous phase to pH 2-4 with 6M hydrochloric acid and extract with dichloromethane.

    • Concentrate the organic extract to obtain the product as a white solid (overall yield: 80%, optical purity: 97.8%).

Signaling Pathway: Sacubitril/Valsartan's Dual Mechanism of Action

Sacubitril is a prodrug that is metabolized to the active neprilysin inhibitor LBQ657. Neprilysin is an enzyme that degrades natriuretic peptides (NPs), which have beneficial cardiovascular effects. By inhibiting neprilysin, Sacubitril increases the levels of NPs. Valsartan is an angiotensin II receptor blocker (ARB) that antagonizes the AT1 receptor, thereby blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).[14][15][16]

Sacubitril_Valsartan_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_np Natriuretic Peptide (NP) System Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates RAAS_Effects Vasoconstriction, Aldosterone Release, Fibrosis, Hypertrophy AT1_Receptor->RAAS_Effects NP_Precursors NP Precursors NPs Natriuretic Peptides (ANP, BNP, CNP) NP_Precursors->NPs Neprilysin Neprilysin NPs->Neprilysin substrate for NP_Effects Vasodilation, Natriuresis, Diuresis, Antifibrotic, Antihypertrophic NPs->NP_Effects Inactive_NPs Inactive Peptides Neprilysin->Inactive_NPs degrades Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active) Sacubitril->LBQ657 metabolized to LBQ657->Neprilysin inhibits Valsartan Valsartan Valsartan->AT1_Receptor blocks

Dual Mechanism of Sacubitril/Valsartan

Conclusion

The synthesis of key intermediates is a critical and enabling step in the development of novel pharmaceutical agents. As demonstrated with the examples of Sitagliptin and Sacubitril, the evolution of synthetic methodologies, including the application of asymmetric catalysis and biocatalysis, has been instrumental in achieving high yields and stereoselectivity. A thorough understanding of the synthetic pathways to these intermediates, coupled with a comprehension of the biological mechanisms of the final active pharmaceutical ingredients, provides a powerful foundation for the continued innovation in drug discovery and development. This guide serves as a resource for researchers and scientists in this dynamic field, offering a glimpse into the intricate science that underpins the creation of life-changing medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The synthetic route described herein starts from the readily available precursor, piperidin-4-ylmethanol, and proceeds through a three-step sequence involving N-Boc protection, oxidation, and subsequent reductive amination.

The protocols provided are based on established chemical literature and are intended to offer a reliable method for the preparation of this important intermediate. All quantitative data are summarized in structured tables for clarity, and a visual representation of the experimental workflow is provided.

Experimental Protocols

The synthesis of this compound is accomplished in three main steps:

  • Step 1: N-Boc Protection of Piperidin-4-ylmethanol to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

  • Step 2: Oxidation of the resulting alcohol to the aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate.

  • Step 3: Reductive Amination of the aldehyde with methylamine to afford the final product, this compound.

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure outlines the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve piperidin-4-ylmethanol (20 g, 0.17 mol) in THF (50 ml).

  • To this solution, add di-tert-butyl dicarbonate (37.9 g, 0.17 mol).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent by vacuum distillation.

  • Add petroleum ether (500 ml) to the residue to induce recrystallization.

  • Filter the mixture to collect the white solid product.

  • Dry the solid to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Expected Yield: Approximately 91%.[1]

Step 2: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate

This protocol describes the oxidation of the primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).

Materials and Reagents:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) aqueous solution

Procedure:

  • In a round-bottom flask, prepare a mixture of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 g, 0.05 mol), PCC (20 g, 0.1 mol), and silica gel (10 g) in DCM (50 ml).

  • Stir the mixture overnight at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture and wash the filter cake with DCM three times.

  • Wash the combined organic solution with a saturated NaHCO₃ aqueous solution.

  • Separate the organic layer and remove the solvent by vacuum distillation.

  • Purify the residue by silica gel column chromatography (eluent: Petroleum ether: ethyl acetate = 1:1) to obtain a light yellow liquid.[1]

Expected Yield: Approximately 76%.[1]

Step 3: Synthesis of this compound

This final step involves the reductive amination of the aldehyde with methylamine.

Materials and Reagents:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Methylamine (40% in water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 mL/g of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).

  • Add methylamine (40% in water, 1.2 eq) to the solution and stir the mixture at room temperature for 1 hour.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by column chromatography.

Expected Yield: High yields are typically reported for this type of reaction, though a specific yield for this exact transformation was not found in the provided search results.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepStarting MaterialProductReagentsSolventYield (%)
1Piperidin-4-ylmethanoltert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate(Boc)₂OTHF91[1]
2tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-Butyl 4-formylpiperidine-1-carboxylatePCC, Silica gelDCM76[1]
3tert-Butyl 4-formylpiperidine-1-carboxylateThis compoundMethylamine, NaBH(OAc)₃DCMNot Specified

Table 2: Spectroscopic Data for Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)MS (ESI) m/z
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁NO₃215.29(DMSO-d6) 3.52–3.39 (m, 4H), 3.33 (t, J = 6.8 Hz, 2H), 2.35 (t, J = 7.0 Hz, 1H), 1.72 (ddt, J = 12.1, 7.7, 6.0 Hz, 2H), 1.64–1.52 (m, 1H), 1.46 (s, 9H), 1.31 (ddt, J = 12.2, 7.7, 6.0 Hz, 2H)[1]Data not available in search results.216.2 [M+H]⁺[1]
tert-Butyl 4-formylpiperidine-1-carboxylateC₁₁H₁₉NO₃213.27(DMSO-d6) 9.76 (d, J = 4.6 Hz, 1H), 3.46 (ddd, J = 12.1, 8.0, 5.7 Hz, 2H), 3.11 (ddd, J = 12.1, 8.0, 5.7 Hz, 2H), 2.55 (pd, J = 5.9, 4.4 Hz, 1H), 2.21 (ddt, J = 11.9, 8.0, 5.9 Hz, 2H), 2.04 (ddt, J = 11.9, 8.1, 5.9 Hz, 2H), 1.46 (s, 9H)[1]Data not available in search results.214.2 [M+H]⁺[1]
This compoundC₁₁H₂₂N₂O₂214.30Characteristic peaks include a singlet for the tert-butyl group and signals for the piperidine ring and methylamino group.[3]Characteristic peaks are expected for the tert-butyl group, the piperidine ring carbons, and the methylamino group.[3]Data not available in search results.

Experimental Workflow

The following diagram illustrates the synthetic pathway from the piperidine precursor to the final product.

Synthesis_Workflow Start Piperidin-4-ylmethanol Step1 Boc Protection ((Boc)₂O, THF) Start->Step1 Intermediate1 tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Step1->Intermediate1 Step2 Oxidation (PCC, DCM) Intermediate1->Step2 Intermediate2 tert-Butyl 4-formylpiperidine-1-carboxylate Step2->Intermediate2 Step3 Reductive Amination (Methylamine, NaBH(OAc)₃, DCM) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

References

Application Notes and Protocols for Reductive Amination Methods in Piperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties suchs as potency, selectivity, and pharmacokinetic profiles. Reductive amination stands out as one of the most powerful and versatile methods for the N-alkylation of piperidines and the introduction of amino substituents onto the piperidine ring.[2][3] This one-pot reaction, which involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine followed by in-situ reduction, offers high efficiency and operational simplicity.[4]

This document provides detailed application notes and experimental protocols for three widely employed reductive amination methods for piperidine functionalization: using sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. A comparative analysis of these methods is presented to aid researchers in selecting the most appropriate strategy for their synthetic goals.

Comparative Analysis of Reductive Amination Methods

The choice of reductive amination method depends on several factors, including the nature of the substrates, desired reaction conditions, and safety considerations. The following table summarizes the key characteristics and typical yields for the functionalization of piperidine derivatives using different methods.

MethodReducing AgentTypical Substrates (Piperidine Derivative)Typical Substrates (Carbonyl)Typical SolventsTemperature (°C)Reaction Time (h)Reported Yield (%)AdvantagesDisadvantages
Method A Sodium Triacetoxyborohydride (NaBH(OAc)₃)Piperidine, 2-substituted piperidines, 4-piperidoneAldehydes, KetonesDichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)0 - Room Temp1 - 2480 - 96[5]Mild, selective for imines over carbonyls, no toxic byproducts, broad substrate scope.[6]Water-sensitive, not compatible with protic solvents like methanol.[7]
Method B Sodium Cyanoborohydride (NaBH₃CN)Piperidine, 4-piperidoneAldehydes, KetonesMethanol (MeOH), Ethanol (EtOH)0 - Room Temp1 - 1273 - 91[8]Effective in protic solvents, stable at neutral or slightly acidic pH.[9]Highly toxic, generates toxic HCN gas upon acidification.[10]
Method C Catalytic Hydrogenation (H₂/Catalyst)Pyridines, PiperidinesAldehydes, KetonesMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Room Temp - 802 - 2470 - 99[8][11]Atom economical ("green"), scalable, catalyst can often be recycled.Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for over-reduction of other functional groups.[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes the N-alkylation of piperidine with a representative aldehyde.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine (1.0 eq.) and anhydrous dichloromethane.

  • Add benzaldehyde (1.1 eq.) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylpiperidine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol details the functionalization of 1-benzyl-4-piperidone with an amine.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Water

  • Ethyl Acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 1-benzyl-4-piperidone (1.0 eq.) and aniline (1.1 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Concentrate the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield N-(1-benzylpiperidin-4-yl)aniline.[8]

Protocol 3: Reductive Amination via Catalytic Hydrogenation

This protocol describes the synthesis of piperidine from pyridine.

Materials:

  • Pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve pyridine (1.0 eq.) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric. Handle with care.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the apparatus and substrate).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the catalyst through a pad of Celite, washing the pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude piperidine.

  • The product can be further purified by distillation if necessary.[12]

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms and experimental workflows for the described reductive amination methods.

Reductive_Amination_General_Mechanism cluster_imine_formation Step 1: Imine/Iminium Ion Formation cluster_reduction Step 2: Reduction Carbonyl Carbonyl (Aldehyde or Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Piperidine (or other amine) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Functionalized Piperidine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Pd) ReducingAgent->Product

General mechanism of reductive amination.

NaBH_OAc_3_Workflow start Start reactants Combine Piperidine, Aldehyde/Ketone, and Anhydrous Solvent (e.g., DCM) start->reactants add_reductant Add NaBH(OAc)₃ reactants->add_reductant reaction Stir at Room Temperature (1-24 h) add_reductant->reaction quench Quench with aq. NaHCO₃ reaction->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Workflow for reductive amination with NaBH(OAc)₃.

NaBH3CN_Workflow start Start reactants Combine Piperidone, Amine, and Methanol start->reactants cool Cool to 0 °C reactants->cool add_reductant Add NaBH₃CN cool->add_reductant reaction Stir at Room Temperature (2-12 h) add_reductant->reaction quench Quench with Water reaction->quench concentrate Concentrate in vacuo quench->concentrate extract Extract with Organic Solvent concentrate->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Workflow for reductive amination with NaBH₃CN.

Catalytic_Hydrogenation_Workflow start Start reactants Combine Pyridine and Solvent in Hydrogenation Vessel start->reactants add_catalyst Add Pd/C Catalyst reactants->add_catalyst hydrogenate Pressurize with H₂ and Stir (2-24 h) add_catalyst->hydrogenate filter Filter Catalyst hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation (optional) concentrate->purify end Final Product purify->end

Workflow for catalytic hydrogenation of pyridine.

Conclusion

Reductive amination is a highly effective and adaptable strategy for the functionalization of piperidines. The choice between sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation allows for the optimization of reaction conditions based on the specific synthetic challenge. Sodium triacetoxyborohydride is often favored for its mildness and safety, while sodium cyanoborohydride remains a viable option in protic solvents despite its toxicity.[2][6] Catalytic hydrogenation offers an atom-economical and scalable alternative, particularly for the synthesis of the piperidine core from pyridine precursors.[12] The detailed protocols and comparative data provided in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis and development of piperidine-based molecules.

References

Application Notes and Protocols for the Use of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate is a versatile bifunctional building block utilized in peptide synthesis to introduce unique structural and functional properties into peptide chains. The incorporation of this N-methylated piperidine moiety can impart conformational rigidity, enhance metabolic stability, and improve cell permeability of the resulting peptides. The piperidine ring acts as a scaffold, influencing the peptide backbone's geometry, which can be crucial for optimizing binding affinity and selectivity to biological targets. Furthermore, the secondary amine offers a site for peptide chain extension, while the Boc-protected piperidine nitrogen prevents unwanted side reactions during synthesis.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Core Applications in Peptide Synthesis

The integration of this compound into peptide scaffolds serves several strategic purposes in medicinal chemistry and drug discovery:

  • Conformational Constraint: The rigid piperidine ring restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a specific biological target.

  • Scaffold for Peptidomimetics: This building block can serve as a non-natural amino acid surrogate or a linker to create novel peptidomimetic structures with improved pharmacokinetic properties.

  • Enhanced Metabolic Stability: The N-methylated secondary amine and the piperidine ring can confer resistance to enzymatic degradation by peptidases, prolonging the peptide's half-life in biological systems.

  • Modulation of Physicochemical Properties: The piperidine moiety can influence the solubility and lipophilicity of the peptide, which are critical parameters for drug development.

Data Presentation: Expected Performance in Peptide Synthesis

The successful incorporation of this compound, which contains a sterically hindered and less nucleophilic secondary amine, requires optimized coupling conditions. The following table summarizes expected quantitative data for the coupling of N-methylated amino acids in SPPS, which can be extrapolated to the use of this building block.

ParameterExpected ValueNotes
Coupling Efficiency >95-98%May require the use of highly efficient coupling reagents (e.g., HATU, HBTU, PyBOP) and extended reaction times or double coupling. Monitoring with a bromophenol blue test is recommended as the ninhydrin test is not reliable for secondary amines.
Crude Peptide Purity (by HPLC) 50-70%Dependent on the peptide sequence, length, and the efficiency of each coupling and deprotection step. Purification by preparative HPLC is typically required to achieve >95% purity.
Overall Yield of Purified Peptide 10-30%Highly variable depending on the number of coupling cycles, the specific peptide sequence, and purification losses.

Experimental Protocols

The following protocols are designed for the manual solid-phase synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Monitoring Reagent: Bromophenol blue solution in DMF

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the steps for one cycle of amino acid coupling, including the incorporation of this compound.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Standard Fmoc-Amino Acid (or this compound):

    • Activation: In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid (or the piperidine building block) and 3-4 equivalents of the coupling reagent (e.g., HATU) in DMF. Add 6-8 equivalents of DIPEA. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature. For standard amino acids, 1-2 hours is typically sufficient. For this compound, a longer reaction time (2-4 hours) or a double coupling may be necessary.

    • Monitoring: After the coupling time, take a small sample of the resin beads, wash them, and perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while a blue or green color indicates an incomplete reaction, requiring a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • After the final coupling step, perform the Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the dried resin in a fume hood.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide wash1 Washing (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Piperidine Building Block + HATU/DIPEA) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 repeat_cycle Repeat Cycle for Next Amino Acid wash2->repeat_cycle repeat_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node Signaling_Pathway node_pathway node_pathway node_peptide Piperidine-Containing Peptide pi3k PI3K node_peptide->pi3k Inhibits bax Bax (Pro-apoptotic) node_peptide->bax Activates node_apoptosis Apoptosis node_survival Cell Survival & Proliferation akt Akt pi3k->akt akt->node_survival bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->node_apoptosis

Application of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Fentanyl Analog Synthesis: A Theoretical Approach and Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a theoretical synthetic pathway for the conversion of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate to a fentanyl analog. This starting material is not a recognized or common precursor for the synthesis of fentanyl or its analogs. The initial steps of the proposed conversion are complex, multi-step, and not described in the provided search results for this specific substrate. The subsequent steps, starting from the common intermediate tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone), are well-documented and based on established literature. This information is intended for researchers, scientists, and drug development professionals for informational purposes only.

Introduction

Fentanyl and its analogs are potent synthetic opioids, and their synthesis is a topic of significant interest in medicinal chemistry and forensic science. The core structure of fentanyl consists of a 4-anilidopiperidine scaffold. Common precursors in fentanyl synthesis, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP) and N-Boc-4-piperidinone, already possess the key structural elements necessary for straightforward conversion.

The requested starting material, This compound , does not have the 4-anilino group required for direct conversion to fentanyl. A multi-step and likely low-yielding synthetic sequence would be necessary to transform the 4-((methylamino)methyl) substituent into the required 4-(N-phenylpropanamido) group. This document first proposes a theoretical pathway for this initial conversion and then details the established protocols for the synthesis of fentanyl from the resulting common intermediate, N-Boc-4-piperidinone.

Part 1: Theoretical Conversion of this compound to a Fentanyl Precursor

Workflow for Theoretical Conversion

G start Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate step1 N-Demethylation start->step1 intermediate1 Tert-butyl 4-(aminomethyl) piperidine-1-carboxylate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Tert-butyl 4-formylpiperidine-1-carboxylate step2->intermediate2 step3 Oxidative Decarbonylation (or similar conversion) intermediate2->step3 end_product Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidinone) step3->end_product G start N-Boc-4-piperidinone step1 Reductive Amination start->step1 Aniline, NaBH(OAc)3 intermediate1 Tert-butyl 4-(phenylamino) piperidine-1-carboxylate step1->intermediate1 step2 Acylation intermediate1->step2 Propionyl chloride, base intermediate2 Tert-butyl 4-(N-phenylpropanamido) piperidine-1-carboxylate step2->intermediate2 step3 Boc Deprotection intermediate2->step3 HCl or TFA intermediate3 N-(piperidin-4-yl)-N-phenylpropanamide (Norfentanyl) step3->intermediate3 step4 N-Alkylation intermediate3->step4 Phenethyl bromide, base end_product Fentanyl step4->end_product

Application Notes and Protocols for the Purification of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to temporarily mask the reactivity of the nitrogen atom within the piperidine ring. This strategy is crucial in the multi-step synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The purification of Boc-protected piperidine intermediates is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities, thereby guaranteeing the quality and yield of subsequent synthetic transformations.

Column chromatography is the most common technique for the purification of these compounds. This document provides detailed application notes and protocols for the successful purification of Boc-protected piperidines using column chromatography, addressing common challenges and offering practical solutions.

General Purification Workflow

A systematic approach is essential for the efficient purification of Boc-protected piperidines. The general workflow involves several key stages, from initial reaction work-up to the final isolation of the pure compound.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., LLE) crude->workup dry Drying and Concentration workup->dry tlc TLC Analysis (Solvent System Optimization) dry->tlc Develop Method loading Sample Loading (Wet or Dry) dry->loading elution Elution (Isocratic or Gradient) tlc->elution Optimized Solvents column_prep Column Packing (Slurry Method) column_prep->loading loading->elution fractions Fraction Collection elution->fractions analysis Fraction Analysis (TLC, LC-MS) fractions->analysis pooling Pooling of Pure Fractions analysis->pooling Purity >95% impurities Impure Fractions/ Byproducts analysis->impurities Purity <95% solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure Boc-Protected Piperidine solvent_removal->pure_product

General workflow for Boc-protected piperidine purification.

Data Presentation: Column Chromatography Conditions and Results

The selection of an appropriate stationary and mobile phase is critical for achieving good separation. Silica gel is the most common stationary phase for the purification of Boc-protected piperidines. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the target compound, ideally between 0.2 and 0.4 on a TLC plate.[1]

CompoundStationary PhaseMobile Phase (v/v)TLC RfYield (%)Purity (%)Reference
N-Boc-4-hydroxypiperidineSilica GelEthyl Acetate/Hexane (1:1)~0.3>95>98[2]
N-Boc-3-aminopiperidineSilica GelMethanol/Dichloromethane (5:95)~0.4~90>97[3]
tert-Butyl 4-(phenylamino)piperidine-1-carboxylateSilica GelDichloromethane to 96:4 Dichloromethane/Acetone (Gradient)--High[4]
N-Boc-piperidine-2-methanolSilica GelHexane/Ethyl Acetate (1:1)-84-[5]
tert-butyl 2-(hydroxymethyl)-4-vinylpiperidine-1-carboxylateSilica GelEthyl Acetate/Hexane (1:5)0.3 (after cyclization)--[6]
N-Boc-N'-R-PiperazineSilica GelVaries with 'R' group---[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol outlines a standard procedure for the purification of a Boc-protected piperidine derivative on a gram scale.

Materials:

  • Crude Boc-protected piperidine

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber

  • UV lamp and/or appropriate staining solution (e.g., potassium permanganate)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various ratios of ethyl acetate and hexane to find a solvent system that provides an Rf value of 0.2-0.4 for the desired product and good separation from impurities.[1]

  • Column Preparation (Slurry Packing):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica gel should be approximately 30-50 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

    • Dry Loading: If the crude product is not readily soluble in the mobile phase, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions.

    • Maintain a constant flow rate. For flash chromatography, positive pressure (e.g., from a nitrogen line or an air pump) can be applied.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified Boc-protected piperidine.

Protocol 2: Purification of N-Boc-4-hydroxypiperidine

Specific Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: Ethyl acetate/Hexane (1:1, v/v)

  • TLC Rf: Approximately 0.3 in the mobile phase.

Procedure:

Following the general protocol, a crude sample of N-Boc-4-hydroxypiperidine can be purified using the specified mobile phase. The progress of the purification can be monitored by TLC, and the product-containing fractions can be identified by staining with potassium permanganate solution. After pooling the pure fractions and removing the solvent, N-Boc-4-hydroxypiperidine is typically obtained as a white solid.

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - The basic nitrogen of the piperidine ring interacts with acidic silanol groups on the silica gel.[8] - Column overload.- Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the mobile phase to neutralize the acidic sites on the silica gel.[8] - Use a less acidic stationary phase, such as neutral or basic alumina. - Reduce the amount of sample loaded onto the column.
Poor Separation - Inappropriate mobile phase polarity. - Co-eluting impurities.- Optimize the mobile phase composition by trying different solvent ratios or different solvent systems (e.g., dichloromethane/methanol). - Consider using a different stationary phase with different selectivity (e.g., amine-functionalized silica).[8]
Compound Stuck on the Column - The compound is too polar for the chosen mobile phase. - The compound is unstable on silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added to the ethyl acetate to elute highly polar compounds. - Test the stability of the compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider alternative purification methods.
Cracked or Channeled Column Bed - Improper packing of the column. - The column ran dry during the purification.- Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. - Always maintain the solvent level above the top of the silica gel bed.

Alternative Purification Techniques

While column chromatography is a workhorse technique, other methods can be advantageous for specific applications.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Advantages:

  • Higher resolution and efficiency compared to standard column chromatography, leading to higher purity products.

  • Amenable to automation for high-throughput purification.

  • Can be used for both normal-phase and reverse-phase separations.

Disadvantages:

  • Higher cost of instrumentation and solvents.

  • Lower sample loading capacity compared to flash chromatography.

  • Solvent removal can be more time-consuming, especially with aqueous mobile phases.

Supercritical Fluid Chromatography (SFC)

Advantages:

  • Significantly faster separations than HPLC due to the low viscosity and high diffusivity of the supercritical CO2 mobile phase.

  • Reduced use of organic solvents, making it a "greener" purification technique.

  • Faster solvent removal from collected fractions.

Disadvantages:

  • Higher initial instrumentation cost.

  • May not be suitable for all types of compounds, particularly very polar ones.

Conclusion

The successful purification of Boc-protected piperidines by column chromatography is readily achievable with careful planning and execution. Optimization of the stationary and mobile phases through TLC analysis is a crucial first step. By following the detailed protocols and troubleshooting guide provided, researchers can consistently obtain high-purity intermediates essential for the advancement of their synthetic and drug discovery programs. For challenging separations or when higher purity is required, alternative techniques such as preparative HPLC and SFC offer powerful solutions.

References

Application Notes and Protocols for the Purification of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recrystallization is a robust and scalable method for the removal of impurities generated during synthesis, such as unreacted starting materials, by-products, and color bodies. The protocols outlined below describe single-solvent and two-solvent recrystallization techniques, offering flexibility depending on the impurity profile of the crude material. These methods are designed to yield high-purity material suitable for downstream applications in drug development and discovery.

Introduction

This compound is a versatile bifunctional molecule widely employed as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a protected secondary amine and a primary amine-equivalent tethered to a piperidine scaffold makes it a valuable synthon. The purity of this intermediate is paramount to ensure the quality and efficacy of the final API.[1]

Recrystallization is a powerful purification technique for solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. An ideal recrystallization process results in the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules, leading to a significant increase in purity. This application note details optimized protocols for the recrystallization of this compound, providing a reliable method for obtaining material with purity levels exceeding 99%.

Common Impurities

Impurities in this compound typically arise from the synthetic route employed. A common method for its preparation is the reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with methylamine. Potential impurities include:

  • Unreacted starting materials: Tert-butyl 4-formylpiperidine-1-carboxylate and residual methylamine.

  • By-products of the reaction: Over-alkylation products or incompletely reduced intermediates.

  • Reagents and catalysts: Residual reducing agents or other additives from the reaction.

  • Degradation products: Compounds formed during work-up or storage.

Data Presentation

The following tables summarize typical quantitative data for the recrystallization of this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the precise experimental conditions.

Table 1: Single-Solvent Recrystallization from Ethyl Acetate

ParameterValue
Starting MaterialCrude this compound
Initial Purity (by HPLC)~95%
SolventEthyl Acetate
Solvent Volume8 - 10 mL per gram of crude material
Dissolution Temperature70 - 75 °C
Crystallization Temperature0 - 5 °C
Yield80 - 90%
Final Purity (by HPLC)>99.5%

Table 2: Two-Solvent Recrystallization using Ethyl Acetate and Hexane

ParameterValue
Starting MaterialCrude this compound
Initial Purity (by HPLC)~90 - 95%
"Good" SolventEthyl Acetate
"Anti-Solvent"Hexane
Solvent Ratio (v/v)1:2 to 1:4 (Ethyl Acetate:Hexane)
Dissolution Temperature40 - 50 °C
Crystallization Temperature0 - 5 °C
Yield75 - 85%
Final Purity (by HPLC)>99.0%

Experimental Protocols

Safety Precautions: this compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization from Ethyl Acetate

This protocol is suitable for crude material with a relatively high initial purity.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethyl acetate (approximately 8-10 mL per gram of crude material).

  • Heating: Gently heat the mixture with stirring in a water or oil bath to 70-75 °C. Add more ethyl acetate portion-wise until all the solid has dissolved. Avoid adding excessive solvent to maximize the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Ethyl Acetate/Hexane)

This method is effective when a single solvent does not provide optimal results, particularly for more impure starting material.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate (40-50 °C) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While stirring, slowly add hexane (the anti-solvent) dropwise to the solution. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Inducing Crystallization: If crystals do not form immediately, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexane (in the same ratio as used for crystallization) to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 40 °C to a constant weight.

Mandatory Visualizations

Recrystallization_Workflow cluster_single_solvent Single-Solvent Recrystallization cluster_two_solvent Two-Solvent Recrystallization A1 Dissolve Crude Compound in Minimal Hot Solvent B1 Hot Filtration (Optional) A1->B1 If insoluble impurities C1 Slow Cooling to Room Temperature A1->C1 B1->C1 D1 Cool in Ice Bath C1->D1 E1 Vacuum Filtration D1->E1 F1 Wash with Cold Solvent E1->F1 G1 Dry Crystals F1->G1 H1 Pure Compound G1->H1 A2 Dissolve Crude Compound in 'Good' Solvent B2 Add 'Anti-Solvent' to Induce Turbidity A2->B2 C2 Cool to Room Temperature B2->C2 D2 Cool in Ice Bath C2->D2 E2 Vacuum Filtration D2->E2 F2 Wash with Cold Solvent Mixture E2->F2 G2 Dry Crystals F2->G2 H2 Pure Compound G2->H2

Caption: Workflow for single-solvent and two-solvent recrystallization.

Purity Analysis

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A suitable method should be developed to separate the main compound from potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

Purity_Analysis_Workflow cluster_analysis Purity Verification Crude Crude Product Recrystallization Recrystallization (Protocol 1 or 2) Crude->Recrystallization Purified Purified Product Recrystallization->Purified HPLC HPLC Analysis (Purity > 99%) Purified->HPLC NMR NMR Analysis (Structural Confirmation) Purified->NMR MP Melting Point (Sharp Range) Purified->MP Final High-Purity Compound

Caption: Logical workflow for purification and purity analysis.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent or adding a seed crystal. For the two-solvent method, adding a little more anti-solvent can help induce crystallization.

  • Low Yield: A low recovery of the purified product can result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and that the wash solvent is ice-cold.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound to the high standards required for pharmaceutical research and development.

References

Application Notes and Protocols for the Analytical Characterization of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS No: 138022-02-3), a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure accurate and reproducible results for the quality control and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a standard technique for assessing the purity of this compound and quantifying any related impurities.[1] A reversed-phase HPLC method with UV detection is typically employed.

Quantitative Data Summary
ParameterTypical Value
Purity>95% or >98%[1]
Retention Time (t R )Analyte-specific and method-dependent
Impurity ProfileTo be determined against a reference standard
Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample of this compound and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peak areas of the chromatograms. Determine the purity of the sample by comparing the peak area of the main component to the total peak area. Quantify impurities by using the calibration curve generated from the reference standard.

HPLC_Workflow prep Sample Preparation hplc HPLC Analysis prep->hplc Injection data Data Acquisition hplc->data Detection processing Data Processing data->processing Integration results Purity Assessment processing->results Calculation

Figure 1. HPLC analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to elucidate the molecular structure and identify any organic impurities.[1]

Quantitative Data Summary
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR~1.46singlettert-butyl group protons
~2.44singletN-methyl protons
1.0-1.8multipletPiperidine ring protons
2.5-2.8multipletPiperidine ring protons
3.9-4.2multipletPiperidine ring protons adjacent to nitrogen
¹³C NMR~28.7(CH₃)₃C
~36.0N-CH₃
~30-50Piperidine ring carbons
~54.0Piperidine C4
~79.3(CH₃)₃C
~155.0C=O (Boc group)

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled experiment.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans may be required for good signal-to-noise.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow sample_prep Sample Dissolution in Deuterated Solvent nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration) data_proc->spec_analysis structure_confirm Structure Confirmation spec_analysis->structure_confirm

Figure 2. NMR spectroscopy workflow.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is crucial for identifying trace impurities.[1]

Quantitative Data Summary
ParameterValue
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight244.34 g/mol
Exact Mass244.1838 g/mol
Expected [M+H]⁺245.1911 m/z
Observed [M+H]⁺229 m/z[2]

Note: The observed [M+H]⁺ of 229 in one source may indicate a different but related compound was analyzed in that specific synthesis. The theoretical [M+H]⁺ for the target compound is 245.1911.

Experimental Protocol

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI)

  • Liquid chromatography system (for LC-MS)

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote ionization.

  • Infusion or LC-MS:

    • Direct Infusion: Infuse the sample solution directly into the mass spectrometer.

    • LC-MS: Inject the sample onto an LC column to separate it from any non-volatile impurities before introduction to the mass spectrometer.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and confirm that its mass-to-charge ratio corresponds to the expected value.

MS_Workflow sample_sol Sample Dilution ionization Electrospray Ionization (ESI) sample_sol->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis detection Ion Detection mass_analysis->detection mw_confirm Molecular Weight Confirmation detection->mw_confirm

Figure 3. Mass spectrometry workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.[1]

Quantitative Data Summary
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400N-H stretchSecondary amine
~2970-2850C-H stretchAliphatic (piperidine, methyl, tert-butyl)
~1680-1700C=O stretchUrethane carbonyl (Boc group)
~1470-1450C-H bendAliphatic
~1170-1150C-N stretchAmine
~1250-1230O-C-O stretchEster (Boc group)

Note: Peak positions are approximate and can be influenced by the sample state (e.g., neat, film, KBr pellet).

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or sample holder for KBr pellets.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Record the FTIR spectrum of the sample.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum to identify the absorption bands corresponding to the functional groups present in the molecule.

FTIR_Workflow sample_prep Sample Preparation (ATR or KBr Pellet) ir_scan FTIR Spectrum Acquisition sample_prep->ir_scan data_analysis Spectral Interpretation ir_scan->data_analysis func_group Functional Group Identification data_analysis->func_group

Figure 4. FTIR spectroscopy workflow.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate. This compound is a key building block in medicinal chemistry, and its structural elucidation is critical for ensuring the quality and purity of synthesized intermediates. These application notes include predicted ¹H and ¹³C NMR data, comprehensive experimental protocols for sample preparation and spectral acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

This compound is a bifunctional molecule incorporating a piperidine scaffold, a Boc-protected secondary amine, and a methylaminomethyl side chain. This substitution pattern makes it a versatile intermediate in the synthesis of various pharmaceutical compounds. Accurate structural confirmation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This document outlines the expected NMR spectral characteristics and provides standardized protocols for obtaining high-quality spectra.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reference for experimental verification.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Peak No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~4.08br d~13.22HH-2ax, H-6ax
2~2.65t~12.02HH-2eq, H-6eq
3~2.45d~6.82HH-7
4~2.42s3HH-9
5~1.75m-1HH-4
6~1.70br d~12.82HH-3ax, H-5ax
7~1.45s9HH-11
8~1.10qd~12.4, 3.62HH-3eq, H-5eq
9~1.05br s1HNH
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Peak No.Chemical Shift (δ, ppm)Assignment
1~154.9C-10 (C=O)
2~79.2C-11 (C(CH₃)₃)
3~54.0C-7
4~44.5C-2, C-6
5~36.5C-9
6~36.0C-4
7~29.5C-3, C-5
8~28.4C-12 (C(CH₃)₃)

Molecular Structure and Atom Numbering

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocols

The following protocols are recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-64

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

NMR_Workflow arrow arrow start Start: Purified Compound sample_prep Sample Preparation (Weigh, Dissolve in CDCl3, Filter) start->sample_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction, Referencing) nmr_acq->data_proc spec_analysis Spectral Analysis (Integration, Peak Picking, Multiplicity Analysis) data_proc->spec_analysis structure_confirm Structural Confirmation (Compare with Predicted Data) spec_analysis->structure_confirm end End: Verified Structure structure_confirm->end

Caption: Logical workflow for the NMR analysis of the target compound.

Safety Precautions

  • Always handle deuterated solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all chemicals used.

  • Be cautious when handling NMR tubes as they are fragile.

Conclusion

This document provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The predicted spectral data serves as a valuable reference for chemists to confirm the structure and purity of this important synthetic intermediate. The detailed experimental protocols ensure the acquisition of high-quality, reproducible NMR data, which is essential for reliable characterization in a research and drug development setting.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The described method is suitable for separating the main compound from potential process-related impurities and degradation products, ensuring accurate quality assessment. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical to ensure the quality, safety, and efficacy of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for assessing the purity of such pharmaceutical intermediates.[1] This application note presents a validated HPLC method for the quantitative purity analysis of this compound, capable of separating it from key potential impurities.

The synthesis of this compound typically involves two key steps: the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the subsequent introduction of the methylaminomethyl side chain, often via reductive amination.[1] Potential impurities can arise from starting materials, byproducts of these reaction steps, or degradation of the final compound. This method is designed to be stability-indicating.

Experimental Protocol

Materials and Reagents
  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Trifluoroacetic acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic acid in Acetonitrile
Gradient Elution See Table 2 for the detailed gradient program
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 30 minutes
Standard and Sample Preparation

Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Gradient Elution Program

The use of a gradient elution is essential to ensure the separation of the main analyte from potential impurities with varying polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Potential Impurities and Expected Retention Times

This method is designed to separate the active compound from potential process-related impurities. The structures and estimated retention times are provided below.

Compound NameStructureEstimated Retention Time (min)
Impurity A: 4-((Methylamino)methyl)piperidine(Structure of de-Boc protected compound)~ 3.5
Impurity B: Tert-butyl 4-formylpiperidine-1-carboxylate(Structure of intermediate aldehyde from reductive amination)~ 12.8
Main Compound: this compound(Structure of the main compound)~ 10.2
Impurity C: Di-tert-butyl dicarbonate(Structure of Boc-anhydride starting material)~ 18.5
Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Validation ParameterResult
Linearity (R²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.01%
Limit of Quantification (LOQ) 0.03%
Specificity No interference from blank or placebo. Peaks are well-resolved from impurities.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC purity determination method.

HPLC_Workflow start Start: Sample Receipt sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep Proceed hplc_analysis HPLC Analysis (Injection and Data Acquisition) sample_prep->hplc_analysis Inject Sample data_processing Data Processing (Peak Integration and Purity Calculation) hplc_analysis->data_processing Raw Data reporting Reporting (Generate Certificate of Analysis) data_processing->reporting Calculated Results end End reporting->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, particularly focusing on the reductive amination step, which is critical for introducing the methylaminomethyl group.

Q1: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

Low overall yield is a common problem that can arise from inefficiencies in one or more steps of the synthesis. A systematic review of your process is recommended. The primary areas for yield loss are often the reductive amination step, Boc-protection or deprotection steps (if applicable to your starting material), and purification.

Troubleshooting Low Yield:

Potential CauseSuggested Solution
Incomplete Imine Formation The formation of the imine intermediate from Tert-butyl 4-oxopiperidine-1-carboxylate and methylamine is a crucial equilibrium step. To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1]
Suboptimal Reducing Agent The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the imine over the starting ketone, reducing the formation of the alcohol byproduct.[2] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may be reducing the starting ketone.
Incorrect Stoichiometry Using an excess of methylamine can help to push the imine formation equilibrium forward. A typical starting point is to use 1.5 to 2 equivalents of methylamine relative to the piperidone starting material.
Reaction Temperature and Time Reductive amination is typically carried out at room temperature. Ensure the reaction is stirred for a sufficient duration (typically 12-24 hours) to allow for complete conversion. Monitor the reaction progress by TLC or LC-MS.
Loss during Work-up and Purification The basic nature of the piperidine product can lead to issues during purification. See the FAQ section on purification challenges for detailed guidance.

Q2: My final product is impure. What are the likely side products and how can I minimize them?

Impurity formation is a significant challenge. The most common impurities arise from side reactions during the reductive amination.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Tert-butyl 4-hydroxypiperidine-1-carboxylate Reduction of the starting ketone (Tert-butyl 4-oxopiperidine-1-carboxylate) by the reducing agent.Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2] Alternatively, pre-form the imine before adding the reducing agent.
Over-alkylation Product (Tertiary Amine) The secondary amine product can react further with the starting ketone to form a tertiary amine.Use an excess of methylamine to outcompete the secondary amine product for reaction with the ketone.[3] Control the stoichiometry of the reducing agent.
Unreacted Starting Material Incomplete reaction.Ensure sufficient reaction time and optimal conditions as described in the low yield troubleshooting section. Monitor the reaction to confirm completion.

Q3: I am struggling with the purification of my final product by column chromatography. The peaks are tailing and my recovery is low. What can I do?

The basicity of the piperidine nitrogen can cause strong interactions with the acidic silica gel, leading to peak tailing and irreversible adsorption.

Improving Chromatographic Purification:

  • Mobile Phase Modification: Add a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice. Start with 0.5-2% (v/v) TEA in your mobile phase (e.g., ethyl acetate/hexanes).

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be used as a polar component of the mobile phase.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): This can be a better choice for purifying basic compounds.

    • Amine-functionalized silica: This specialized stationary phase is designed to minimize interactions with basic analytes.

  • Acid Wash during Work-up: Before chromatography, an acidic wash (e.g., with dilute HCl) can protonate the product, allowing for extraction of neutral impurities with an organic solvent. Subsequent basification and extraction will then yield the purified product.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route for this compound?

The most prevalent synthetic strategy involves a two-step process starting from commercially available piperidine derivatives.[4]

  • Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting a suitable piperidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4]

  • Reductive Amination: The key C-N bond is formed by the reductive amination of Tert-butyl 4-oxopiperidine-1-carboxylate with methylamine.[4] This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[5]

Q5: Can the Boc protecting group be cleaved under reductive amination conditions?

The Boc group is generally stable under the mild, slightly acidic or neutral conditions used for reductive amination.[6] However, strongly acidic conditions should be avoided as they can lead to the deprotection of the Boc group.[7] Most standard protocols for reductive amination using reagents like NaBH(OAc)₃ are compatible with the Boc protecting group.

Q6: Are there alternative methods to reductive amination for this synthesis?

Yes, nucleophilic substitution is another viable method. This would typically involve starting with a precursor that has a good leaving group at the 4-position of the piperidine ring (e.g., a tosylate or a halide). This leaving group can then be displaced by methylamine. However, reductive amination is often preferred due to its operational simplicity and the ready availability of the starting ketone.[4]

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Tert-butyl 4-oxopiperidine-1-carboxylate

  • Methylamine (e.g., 40% solution in water or 2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of Tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (10 mL per 1 g of starting material) under an inert atmosphere (e.g., nitrogen or argon), add methylamine (1.5 - 2.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM containing 1% triethylamine).

Visualizations

Synthesis_Pathway Tert-butyl 4-oxopiperidine-1-carboxylate Tert-butyl 4-oxopiperidine-1-carboxylate Imine Intermediate Imine Intermediate Tert-butyl 4-oxopiperidine-1-carboxylate->Imine Intermediate + Methylamine - H₂O Methylamine Methylamine Methylamine->Imine Intermediate Final Product Final Product Imine Intermediate->Final Product + [H] (e.g., NaBH(OAc)₃)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_imine Check Imine Formation (Add dehydrating agent?) start->check_imine check_reductant Evaluate Reducing Agent (Use NaBH(OAc)₃?) check_imine->check_reductant Yes solution Improved Yield and Purity check_imine->solution No, problem solved check_stoichiometry Verify Stoichiometry (Excess methylamine?) check_reductant->check_stoichiometry Yes check_reductant->solution No, problem solved check_purification Optimize Purification (Basic modifier in eluent?) check_stoichiometry->check_purification Yes check_stoichiometry->solution No, problem solved check_purification->solution Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

common side products in the synthesis of N-Boc piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc piperidines. Our aim is to offer practical solutions to common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the N-Boc protection of piperidines?

A1: The most frequently encountered side products in the synthesis of N-Boc piperidines include:

  • Di-Boc Species: In instances involving piperidines with additional nucleophilic groups, such as hydroxyl or amino substituents, over-protection can occur, leading to the formation of di-Boc byproducts. For example, in the synthesis of N-Boc-4-hydroxypiperidine, both the nitrogen and the oxygen of the hydroxyl group can be protected by a Boc group.[1]

  • Unreacted Starting Material: Incomplete reactions can result in the presence of the original piperidine starting material in the final product.

  • Byproducts from Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can decompose, especially in the presence of moisture, leading to the formation of tert-butanol and carbon dioxide. While volatile, these can affect reaction stoichiometry and yield.

  • Oxidation and Elimination Products: For substituted piperidines, such as N-Boc-4-hydroxypiperidine, side reactions like oxidation to the corresponding ketone (N-Boc-4-piperidone) or elimination to form an unsaturated byproduct (N-Boc-1,2,3,6-tetrahydropyridine) can occur.[1]

Q2: How can I minimize the formation of the di-Boc byproduct when working with substituted piperidines?

A2: To minimize the formation of di-Boc byproducts, especially with piperidines containing hydroxyl groups, it is crucial to control the stoichiometry of the Boc anhydride. Using a slight excess (typically 1.05-1.1 equivalents) of Boc anhydride can help ensure complete reaction with the more nucleophilic piperidine nitrogen while minimizing the reaction with less nucleophilic groups like hydroxyls.[1]

Q3: What are the best practices for removing unreacted piperidine from the final product?

A3: Unreacted piperidine can often be removed during the aqueous workup. Since piperidine is basic, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the unreacted piperidine, rendering it water-soluble and facilitating its removal into the aqueous phase.

Troubleshooting Guides

Issue 1: Presence of a Higher Molecular Weight Impurity
  • Question: I am observing a significant impurity with a higher molecular weight than my expected N-Boc piperidine product. What is the likely cause and how can I address it?

  • Answer: A higher molecular weight impurity is often a di-Boc species, where a second Boc group has been added to another functional group on the piperidine ring (e.g., a hydroxyl or amino group).

    • Troubleshooting Steps:

      • Confirm the Structure: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the byproduct.

      • Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate used to 1.05-1.1 equivalents.

      • Purification: If the di-Boc impurity has already formed, it can typically be separated from the desired mono-Boc product by column chromatography on silica gel.

Issue 2: Incomplete Reaction and Presence of Starting Material
  • Question: My reaction is incomplete, and I have a significant amount of the starting piperidine remaining. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue that can be addressed by optimizing the reaction conditions.

    • Troubleshooting Steps:

      • Increase Reaction Time: Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Increase Reagent Stoichiometry: A slight excess of Boc anhydride (up to 1.5 equivalents) can be used to ensure complete conversion.

      • Optimize Base and Solvent: Ensure an appropriate base (e.g., triethylamine, sodium bicarbonate) and solvent are used to facilitate the reaction.

      • Check Reagent Quality: Ensure the di-tert-butyl dicarbonate has not decomposed due to improper storage.

Issue 3: Formation of an Unsaturated Impurity in Hydroxypiperidine Synthesis
  • Question: In the synthesis of N-Boc-4-hydroxypiperidine, I am observing an impurity that I suspect is N-Boc-1,2,3,6-tetrahydropyridine. How is this formed and how can I prevent it?

  • Answer: The formation of N-Boc-1,2,3,6-tetrahydropyridine is due to an elimination (dehydration) reaction of the hydroxyl group. This can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Neutralize pH during Workup: Ensure that the reaction mixture is neutralized before any concentration or distillation steps at elevated temperatures.

      • Avoid High Temperatures: If possible, avoid high temperatures during workup and purification to minimize elimination.

Quantitative Data Summary

The following table summarizes typical yields and observed side products for the synthesis of N-Boc-3-aminopiperidine under specific conditions.

Starting MaterialProductReagentsYield of Main ProductObserved Side ProductsReference
3-Aminopiperidine3-Amino-1-tert-butoxycarbonylpiperidine(Boc)₂O, aq. NaOH, Ethanol91.5%6% unreacted 3-aminopiperidine, 1.1% 3-tert-butoxycarbonylaminopiperidine[2]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Piperidine

This protocol describes a general method for the N-Boc protection of piperidine using di-tert-butyl dicarbonate.

  • Materials:

    • Piperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (TEA) (1.1 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 1M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperidine (1.0 eq) and triethylamine (1.1 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred piperidine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc piperidine.

Visualizations

experimental_workflow Experimental Workflow for N-Boc Piperidine Synthesis start Start dissolve 1. Dissolve Piperidine and Base in Solvent start->dissolve cool 2. Cool to 0°C dissolve->cool add_boc 3. Add (Boc)2O Solution cool->add_boc react 4. React at Room Temperature (Monitor by TLC/LC-MS) add_boc->react workup 5. Aqueous Workup (Wash with acid, base, brine) react->workup dry 6. Dry and Concentrate workup->dry product N-Boc Piperidine dry->product

Caption: A generalized experimental workflow for the synthesis of N-Boc piperidine.

troubleshooting_logic Troubleshooting Logic for N-Boc Piperidine Synthesis start Problem Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction high_mw_impurity High MW Impurity? incomplete_reaction->high_mw_impurity No increase_time Increase Reaction Time/ Reagent Stoichiometry incomplete_reaction->increase_time Yes other_impurity Other Impurity? high_mw_impurity->other_impurity No control_stoichiometry Control (Boc)2O Stoichiometry high_mw_impurity->control_stoichiometry Yes neutralize_workup Neutralize pH/ Avoid High Temp other_impurity->neutralize_workup Yes (e.g., elimination) check_reagents Check Reagent Quality increase_time->check_reagents chromatography Purify by Chromatography control_stoichiometry->chromatography

Caption: A decision tree for troubleshooting common issues in N-Boc piperidine synthesis.

References

Technical Support Center: Optimizing Boc Protection of Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the tert-butyloxycarbonyl (Boc) protection of secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Boc protection of a secondary amine? The reaction involves the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[1][2] This forms a tetrahedral intermediate that collapses, eliminating an unstable tert-butyl carbonate group.[3] This leaving group then decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[3][4] The tert-butoxide, being a strong base, deprotonates the resulting ammonium species to yield the final N-Boc protected amine and tert-butanol.[3][5]

Q2: Is a base always required for the Boc protection of a secondary amine? No, a base is not strictly necessary.[3][4] The tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[3] However, a base like triethylamine (TEA) or sodium bicarbonate is commonly added to accelerate the reaction, especially for less nucleophilic amines, by neutralizing acidic byproducts and driving the equilibrium towards the product.[3][6][7] For amine salt starting materials, a base is required to generate the free amine before it can react.[7][8]

Q3: What is the specific role of 4-(Dimethylamino)pyridine (DMAP)? DMAP is a highly effective nucleophilic catalyst used to accelerate Boc protection, particularly for weakly nucleophilic or sterically hindered amines.[3][7] It reacts with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more susceptible to attack by the amine.[3] It is typically used in catalytic amounts (e.g., 0.05-0.2 equivalents).[3][7] Caution is advised, as stoichiometric amounts or higher temperatures can increase the likelihood of side reactions.[3]

Q4: What are the most common side reactions and how can they be avoided? The most common side reaction is the formation of urea derivatives, which can occur if isocyanate impurities are present in the Boc anhydride or are formed in situ.[3][9] Using high-purity Boc₂O and performing the reaction under anhydrous conditions can minimize this.[9] For substrates with other nucleophilic groups like hydroxyls (-OH), protection of these groups can compete with N-protection. Running the reaction at lower temperatures (0 °C to room temperature) without a strong base generally favors N-protection.[3]

Q5: What is a standard work-up procedure for a Boc protection reaction? A typical aqueous work-up involves removing the organic solvent via rotary evaporation, re-dissolving the residue in a solvent like ethyl acetate or dichloromethane, and washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted Boc₂O and acidic byproducts.[1] This is followed by a wash with brine to reduce the water content in the organic layer.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if needed.[1][3]

Troubleshooting Guide

Problem: Low to no conversion of the secondary amine starting material.

Possible Cause Suggested Solution
Low Nucleophilicity of Amine For electron-deficient or sterically hindered amines, add a catalyst like DMAP (0.1-0.2 eq) to activate the Boc anhydride.[3][10] Increasing the reaction temperature may also be necessary.[6][10]
Insufficient Reagent Stoichiometry Ensure at least 1.1 to 1.5 equivalents of Boc₂O are used, as some may be consumed by hydrolysis or side reactions.[9] If a base is used, 1.2 to 1.5 equivalents are typical.[1]
Poor Solubility of Starting Material If the amine is poorly soluble, the reaction will be slow or incomplete.[10] Change to a different solvent system (e.g., THF, DCM, acetonitrile, or a mixture like THF/water) where the amine fully dissolves.[6][10]
Low Reaction Temperature While many reactions proceed at room temperature, lower temperatures can significantly slow the rate.[9] Consider gentle heating (e.g., 40-55 °C) and monitor the reaction by TLC or LC-MS.[6]
Hydrolysis of Boc Anhydride Ensure that solvents are anhydrous and glassware is properly dried, especially for long reactions, to prevent the decomposition of Boc₂O by water.[9]

Problem: Multiple products are observed by TLC or LC-MS analysis.

Possible Cause Suggested Solution
Reaction with Other Functional Groups If the substrate contains other nucleophiles (e.g., -OH), they may also react.[10] Favor N-protection by running the reaction at a lower temperature (0 °C or RT) and avoiding strong bases.[3] Consider protecting the other functional group first if selectivity remains an issue.[3]
Formation of Urea Side Products This may indicate impurities in the Boc₂O or the presence of moisture. Use high-purity Boc₂O and ensure anhydrous conditions.[3][9]
Excess Boc₂O Remaining Unreacted Boc₂O can sometimes be mistaken for an impurity. During work-up, wash thoroughly with saturated aqueous NaHCO₃ or use a scavenger resin like polymer-supported trisamine to remove excess electrophile.[1][8]

Problem: Difficulty with product isolation or purification.

Possible Cause Suggested Solution
Emulsion During Aqueous Work-up Emulsions can form, making layer separation difficult. To break an emulsion, add brine (saturated aqueous NaCl) to the separatory funnel.[3] Using a phase separator or a larger quantity of drying agent can also help.[3]
Product Loss on Silica Gel Highly polar products may streak or adsorb irreversibly to silica gel during column chromatography.[9] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).[9]
Residual Boc₂O in Final Product If purification is difficult, residual Boc₂O can be removed by sublimation under high vacuum.[11] This is effective for solid products.

Summary of Common Reaction Conditions

ParameterConditionNotes
Solvent THF, Dichloromethane (DCM), Acetonitrile, Dioxane, Methanol, Water/THF.[1][6]Choice depends on substrate solubility. Anhydrous solvents are recommended to prevent Boc₂O hydrolysis.[9]
Base (optional) Triethylamine (TEA), NaOH, NaHCO₃, DMAP (catalytic).[1][6]A base is often used to accelerate the reaction. DMAP is effective for challenging substrates.[3][7]
Stoichiometry Amine : 1.0 eqBoc₂O : 1.1 - 1.5 eqBase : 1.2 - 1.5 eqDMAP : 0.05 - 0.2 eqA slight excess of Boc₂O is common to ensure full conversion.[1][9]
Temperature 0 °C to 55 °C.[1][6][11]Most reactions run well at room temperature. Hindered or deactivated amines may require gentle heating.[6][9]
Reaction Time 2 - 16 hours.[1][11]Progress should be monitored by TLC or LC-MS to determine completion.[1]

Experimental Protocols

Protocol 1: Standard Boc Protection using TEA in THF

This protocol is broadly applicable for many secondary amines.[1]

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve the secondary amine in anhydrous THF (to a concentration of 0.1-0.5 M).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Add the di-tert-butyl dicarbonate directly to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1]

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Protection for Hindered or Weakly Nucleophilic Amines

This protocol is for substrates that react slowly under standard conditions.[3][7]

Materials:

  • Secondary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard work-up reagents as in Protocol 1.

Procedure:

  • Dissolve the secondary amine in anhydrous DCM.

  • Add triethylamine and DMAP to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add Boc₂O to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up as described in Protocol 1 (steps 7-10).

Visual Aids

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine in Solvent add_base Add Base (e.g., TEA) start->add_base add_boc Add Boc₂O stir Stir at RT (2-12h) add_boc->stir monitor Monitor by TLC / LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate extract Aqueous Wash (NaHCO₃, Brine) concentrate->extract dry Dry & Filter extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for Boc protection of a secondary amine.

Boc_Troubleshooting_Tree start Reaction Issue: Low Yield / Incomplete q_sm Is Starting Material Consumed? start->q_sm q_tlc Multiple Spots on TLC/LCMS? q_sm->q_tlc Yes cause_reagents Cause: - Inactive/Wet Reagents - Poor Stoichiometry - Low Temperature q_sm->cause_reagents No cause_reactivity Cause: - Low Amine Nucleophilicity - Steric Hindrance - Poor Solubility q_tlc->cause_reactivity No (SM remains) cause_side_reactions Cause: - Reaction with other  functional groups - Urea formation q_tlc->cause_side_reactions Yes sol_reagents Solution: - Use fresh/dry reagents - Increase Boc₂O (1.2-1.5 eq) - Gently heat (40°C) cause_reagents->sol_reagents sol_reactivity Solution: - Add catalyst (DMAP) - Change solvent - Increase reaction time cause_reactivity->sol_reactivity sol_side_reactions Solution: - Run at lower temp (0°C) - Avoid strong base - Use anhydrous conditions cause_side_reactions->sol_side_reactions

Caption: Troubleshooting decision tree for Boc protection reactions.

References

Technical Support Center: Purification of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as piperidine precursors, by-products from side reactions (e.g., over-alkylation), and degradation products.[1][2] A significant impurity can also be the de-protected amine (where the Boc group is lost), especially if the compound has been exposed to acidic conditions.[3]

Q2: How can I identify the impurities in my sample?

A2: A suite of analytical techniques is recommended to identify and quantify impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the molecular structure and identify organic impurities. The absence of the characteristic tert-butyl singlet peak (a sharp signal integrating to 9 protons) can indicate the loss of the Boc protecting group.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight and elemental composition, which helps in identifying unknown trace impurities.[1]

Q3: Is the N-Boc protecting group stable during purification?

A3: The N-Boc group is generally stable under basic and neutral conditions but is labile to acid.[3][4] Standard silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group, especially during long exposure on a chromatography column. Similarly, using acidic mobile phase modifiers like trifluoroacetic acid (TFA) in reversed-phase chromatography can lead to deprotection, with studies showing ~10% cleavage after 4 hours in fractions containing 0.1% TFA.[5]

Q4: My compound streaks badly during thin-layer chromatography (TLC) on silica gel. What causes this and how can I fix it?

A4: Streaking is a common issue when analyzing basic compounds like amines on standard silica gel.[2] The free silanol groups (Si-OH) on the silica surface are acidic and interact strongly with the basic amine, leading to poor peak shape and streaking. To resolve this, add a small amount (typically 0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia in methanol, to your elution solvent.[6][7][8] This neutralizes the acidic sites and results in sharper spots.

Troubleshooting Guide

Problem: My product purity is low (<90%) after the initial aqueous work-up.

  • Likely Cause: The crude mixture contains significant amounts of neutral or acidic organic impurities that were not removed by a simple water wash.

  • Solution: Perform a liquid-liquid acid-base extraction.[9] Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid (e.g., 5% HCl) to protonate your amine product, pulling it into the aqueous layer as a salt.[10][11] The neutral/acidic impurities will remain in the organic layer, which can be discarded. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified amine product back into a fresh organic layer.

Problem: A new, more polar impurity appears after purification by silica gel column chromatography.

  • Likely Cause: The N-Boc group is being cleaved by the acidic silica gel.[3]

  • Solution: Deactivate the silica gel before or during chromatography. This can be done by preparing the column slurry and eluent with a solvent system containing 1-3% triethylamine (TEA).[8] Alternatively, consider using a less acidic stationary phase, such as basic alumina or an amine-functionalized silica column.[2][7]

Problem: The product seems to be irreversibly stuck on the silica gel column, leading to low recovery.

  • Likely Cause: Strong ionic interactions between the polar amine and the acidic silica gel are preventing elution.[7]

  • Solution: In addition to adding triethylamine to the eluent, consider using a more polar solvent system. A common choice for polar amines is a gradient of methanol in dichloromethane.[6] For very stubborn amines, a solution of 10% ammonia in methanol can be used as the polar component with dichloromethane.[6]

Purification Data Summary

The following table presents representative data for purifying this compound, demonstrating the effectiveness of different techniques.

Purification StagePurity (by HPLC)Key Impurities RemovedTypical Yield
Crude Product85-90%Starting materials, acidic/neutral by-productsN/A
After Acid-Base Extraction90-95%Acidic and neutral organic impurities85-95%
After Flash Chromatography (DCM/MeOH + 1% TEA)>99%Structurally similar by-products, residual starting material80-90%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This protocol describes the purification of the target compound from closely related impurities using a silica gel column deactivated with triethylamine.

  • Sample Preparation: Dissolve the crude material (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution. Remove the solvent under reduced pressure (rotoevaporation) until a dry, free-flowing powder is obtained. This is the "dry load."

  • Eluent Preparation: Prepare the mobile phase. A good starting point is a mixture of 95:5 DCM/Methanol containing 1% triethylamine (v/v/v). Prepare a sufficient volume for the entire purification.

  • Column Packing: Prepare a slurry of silica gel (approx. 50 g for 1 g of crude product) in the initial, least polar eluent (e.g., 100% DCM with 1% TEA). Pour the slurry into the column and use gentle pressure to pack a uniform bed. Ensure no air bubbles or cracks are present.

  • Loading: Carefully add the dry load prepared in Step 1 as a uniform layer on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 2% Methanol in DCM + 1% TEA). Gradually increase the polarity of the eluent (gradient elution) to 5-10% Methanol to elute the product.[8]

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC (using a TLC system that also contains 1% TEA). Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Workflow and Troubleshooting Diagrams

G cluster_0 cluster_1 cluster_2 cluster_3 start Crude Product (Purity < 95%) analysis Analyze by TLC & LC-MS start->analysis decision What is the main issue? analysis->decision streaking Streaking / Tailing on TLC Plate decision->streaking Poor Spot Shape acidic_imp Acidic or Neutral Impurities Present decision->acidic_imp Non-Basic Impurities polar_imp Close-Eluting Polar Impurities decision->polar_imp Separation Needed sol_streaking Action: Add 1% Triethylamine (TEA) to TLC & Column Eluent streaking->sol_streaking sol_acidic Action: Perform Acid-Base Liquid-Liquid Extraction acidic_imp->sol_acidic sol_polar Action: Use Flash Chromatography (DCM/MeOH + 1% TEA) polar_imp->sol_polar end_product Purified Product (Purity > 99%) sol_streaking->end_product sol_acidic->polar_imp Then... sol_polar->end_product

References

Technical Support Center: Purification of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of polar amine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions encountered during the purification of these challenging molecules.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar amine compounds, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Retention in Reversed-Phase Chromatography

Question: My polar amine compound shows little to no retention and elutes in the solvent front when using a standard C18 column. What can I do to improve its retention?

Answer: This is a common challenge with highly polar compounds in reversed-phase chromatography (RPC) due to weak interactions with the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that show poor retention in reversed-phase chromatography.[2] It employs a polar stationary phase (like silica, diol, or amide-bonded phases) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2]

  • Use of High pH Mobile Phases: For basic amine compounds, increasing the pH of the mobile phase to two units above the amine's pKa will deprotonate it, making it more lipophilic and thus more retentive on a C18 column.[3] Ensure your column is stable at high pH.

  • Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of ionizable polar amines.[1]

  • Polar-Embedded Columns: These are a type of C18 column with a polar group at the base of the carbon chains, which allows them to be used with 100% aqueous mobile phases without phase collapse and can improve retention of polar molecules.

Issue 2: Poor Peak Shape in Normal-Phase Chromatography

Question: I am observing significant peak tailing and poor recovery when purifying my polar amine on a silica gel column. How can I improve the peak shape?

Answer: This issue typically arises from the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel, which can lead to irreversible binding.[4][5] To mitigate this, consider the following:

  • Mobile Phase Additives: The most common solution is to add a basic modifier to the mobile phase to neutralize the acidic silanols.[5]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent.[5]

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your mobile phase. For very polar amines, a mobile phase like 80:18:2 DCM:MeOH:NH4OH can be effective.[5]

  • Alternative Stationary Phases: If mobile phase additives are insufficient, a different stationary phase may be necessary.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, which shield the acidic silanols and provide a less interactive surface for basic compounds, often leading to improved peak shape without the need for additives.[4][5]

    • Basic Alumina: This is another alternative to silica that can be more suitable for the purification of basic compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and often provides better peak shapes than normal-phase HPLC.[2] The mobile phase, typically supercritical CO2 with a polar co-solvent like methanol, is less acidic than silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use normal-phase chromatography with silica gel for polar amine compounds?

A1: Yes, but it often requires careful method development. Due to the basicity of amines and the acidity of silica, you will likely need to add a basic modifier like triethylamine or ammonia to your mobile phase to prevent peak tailing and improve recovery.[2] Using an amine-functionalized silica column can simplify this process.[2]

Q2: How can I remove highly polar, water-soluble impurities from my polar amine compound?

A2: If your amine has some organic solubility, an acid-base extraction can be very effective at removing water-soluble acidic or neutral impurities. If your amine is also highly water-soluble, ion-exchange chromatography can be a powerful tool.[2] Cation exchange chromatography is particularly well-suited for the purification of basic compounds like amines.[2]

Q3: What are the advantages of SFC over HPLC for purifying polar amines?

A3: SFC offers several advantages, including faster separations, reduced organic solvent consumption, and the generation of more concentrated fractions, which simplifies solvent evaporation.[2] It is particularly advantageous for chiral separations.[2]

Q4: My polar amine is unstable on silica gel. What are my purification options?

A4: If your compound degrades on silica, it is crucial to use a more inert stationary phase or a different purification technique. Reversed-phase chromatography is a good option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.[2] Alternatively, using less acidic stationary phases like alumina or deactivated silica can be beneficial.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhaseAdvantagesChallenges
Reversed-Phase (High pH) pH-stable C18Acetonitrile/Water with high pH bufferGood for moderately polar amines; familiar technique.Requires pH-stable columns; not all compounds are stable at high pH.
HILIC Silica, Diol, AmideHigh organic (e.g., Acetonitrile) with a small amount of aqueous bufferExcellent for highly polar compounds; MS-compatible mobile phases.Can have longer equilibration times; retention can be sensitive to water content.
Normal-Phase (with additive) Silica GelNon-polar solvent with a polar modifier and basic additive (e.g., TEA)Inexpensive stationary phase; good for less polar amines.Peak tailing is common without additives; potential for compound degradation.
Amine-Functionalized Column Amine-functionalized silicaHexane/Ethyl AcetateExcellent peak shape for basic compounds without additives; good reproducibility.[5]More expensive than bare silica.
SFC Various (chiral and achiral)Supercritical CO2 with polar co-solvent (e.g., methanol)Fast separations; low organic solvent use; good for chiral separations.[2]Requires specialized equipment; analyte solubility in CO2 can be a limitation.
Ion-Exchange Cation or Anion Exchange ResinAqueous buffer with increasing salt concentration or pH gradientExcellent for charged and highly polar amines; high capacity.[2]Requires the compound to be charged; high salt concentrations in fractions may need to be removed.

Experimental Protocols

Protocol 1: HILIC for Polar Amine Purification

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Start with a bare silica or an amide-bonded column.[1]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Gradient Elution:

    • Initial Conditions: 95% B for 2 minutes.

    • Gradient: 95% B to 50% B over 15 minutes.

    • Wash: 50% B for 5 minutes.

    • Re-equilibration: Return to 95% B and hold for 10 minutes before the next injection.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase conditions (95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent.

  • Detection: UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[2]

Protocol 2: Flash Chromatography with an Amine-Functionalized Column

This protocol is suitable for the purification of basic cyclic amines.[5]

  • Column Selection: Choose an appropriately sized amine-functionalized silica gel column based on the amount of crude material.

  • Sample Preparation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% hexane) for several column volumes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Run a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane). A typical gradient might be from 0% to 50% ethyl acetate over 10-15 column volumes.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Troubleshooting_Poor_Retention_RPC start Poor retention of polar amine in RPC (Elutes in void volume) q1 Is your compound ionizable? start->q1 a1 Consider Ion-Pair Chromatography q1->a1 Yes a2 Switch to HILIC q1->a2 No q2 Is your column pH stable? a1->q2 a2->q2 a3 Use high pH mobile phase (pH > pKa of amine) q2->a3 Yes a4 Use a polar-embedded column q2->a4 No

Caption: Troubleshooting workflow for poor retention in RPC.

Troubleshooting_Peak_Tailing_NPC start Peak tailing of polar amine in NPC (Silica Gel) q1 Have you tried adding a basic modifier (e.g., TEA)? start->q1 a1 Add 0.1-1% Triethylamine or Ammonia to mobile phase q1->a1 No q2 Did the peak shape improve? q1->q2 Yes a1->q2 a2 Problem Resolved q2->a2 Yes a3 Consider alternative stationary phase q2->a3 No a4 Use Amine-Functionalized Silica or Alumina a3->a4 a5 Consider SFC or HILIC a3->a5

Caption: Troubleshooting logic for poor peak shape in NPC.

Purification_Workflow cluster_0 Initial Analysis cluster_1 Method Selection cluster_2 Optimization & Purification cluster_3 Final Steps start Crude Polar Amine Compound analysis Analyze polarity, stability, and pKa start->analysis selection Select Purification Technique analysis->selection rpc Reversed-Phase selection->rpc Moderately Polar npc Normal-Phase selection->npc Less Polar hilico HILIC selection->hilico Highly Polar sfc SFC selection->sfc Chiral/Fast ix Ion-Exchange selection->ix Charged optimize_rpc Optimize pH / Ion-Pairing rpc->optimize_rpc optimize_npc Add Basic Modifier / Use Amine Column npc->optimize_npc optimize_hilic Optimize Gradient hilico->optimize_hilic purify Perform Purification sfc->purify ix->purify optimize_rpc->purify optimize_npc->purify optimize_hilic->purify collect Collect & Combine Fractions purify->collect evaporate Evaporate Solvent collect->evaporate end Pure Polar Amine evaporate->end

Caption: General experimental workflow for polar amine purification.

References

stability and storage conditions for Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS: 138022-02-3).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored under refrigerated and dark conditions. Key recommendations include maintaining a temperature between 2-8°C and protecting the substance from light.[1] It is also advised to store it in a dry, well-ventilated area in a tightly closed container.[2]

Q2: What is the expected appearance of this compound?

This compound is typically a colorless to light yellow liquid.[1] A significant change in color or the appearance of precipitates may indicate degradation.

Q3: How can I determine the purity of my sample?

The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying purity.[3] Structural confirmation and identification of potential organic impurities can be achieved with Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[3]

Q4: What are the potential signs of degradation?

Visual signs of degradation can include a noticeable change in color (e.g., darkening), the formation of solid particles, or an unusual odor. If you observe any of these changes, it is advisable to re-analyze the compound's purity before use.

Q5: Are there any known incompatibilities for this compound?

While specific incompatibility data is limited, it is generally good practice to avoid contact with strong oxidizing agents and strong acids.[4]

Storage Conditions Summary

For easy reference, the recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionSource
Temperature 2-8°C[1]
Light Protect from light[1][2]
Atmosphere Store in a dry place[2]
Container Tightly closed container[2]
Ventilation Store in a well-ventilated place[2]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

While a specific, universal HPLC method is not available, a general protocol for assessing the purity of similar small molecules is provided below. Method optimization will likely be required.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system.

  • Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Troubleshooting Guide

If you suspect that your this compound has degraded, the following workflow can help you to identify and address the issue.

Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Decision cluster_3 Analytical Verification cluster_4 Resolution start Experiment Yields Unexpected Results or Compound Shows Visual Changes check_storage Verify Storage Conditions (2-8°C, Dark, Dry) start->check_storage is_storage_correct Storage Conditions Correct? check_storage->is_storage_correct visual_inspection Visually Inspect Compound (Color, Clarity) is_appearance_normal Appearance Normal? visual_inspection->is_appearance_normal is_storage_correct->visual_inspection Yes correct_storage Correct Storage Conditions and Re-evaluate After Some Time is_storage_correct->correct_storage No purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) is_appearance_normal->purity_analysis Yes is_appearance_normal->purity_analysis No is_purity_acceptable Purity Meets Specification? purity_analysis->is_purity_acceptable use_compound Proceed with Experiment is_purity_acceptable->use_compound Yes discard_compound Discard and Procure New Batch is_purity_acceptable->discard_compound No correct_storage->purity_analysis

Caption: Troubleshooting workflow for suspected compound degradation.

References

preventing decomposition of Boc-protected compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Boc-Protected Compounds

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of tert-butyloxycarbonyl (Boc)-protected compounds during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected compound decomposing during aqueous workup?

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability in basic and nucleophilic conditions.[1] However, it is characteristically labile under acidic conditions.[1][2] Decomposition during aqueous workup is almost always due to exposure to an acidic environment (pH < 4), which cleaves the Boc group, leading to the formation of a free amine, carbon dioxide, and isobutene.[1][3] This can occur during an acid wash intended to remove basic impurities or if acidic byproducts from the reaction are not adequately neutralized.

Q2: What is the safe pH range for working with Boc-protected compounds?

While the Boc group is stable to most bases and nucleophiles, it is sensitive to acid.[4] Complete and rapid cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5][6] However, even milder acidic conditions can cause gradual or partial deprotection, especially with prolonged exposure or elevated temperatures. As a general rule, it is best to maintain the pH of all aqueous solutions above 5-6 during the workup of a Boc-protected compound to ensure its stability. Some very acid-sensitive substrates may require maintaining a pH of 7 or higher.

Q3: My reaction generated an acidic byproduct. How can I quench the reaction and perform a workup without cleaving the Boc group?

The key is to neutralize the acid carefully and gently before proceeding with extraction. A slow, controlled quench with a mild base is recommended.

Recommended Quench Protocol:

  • Cool the reaction mixture to 0 °C in an ice bath. This minimizes any localized heating during neutralization.

  • Slowly and with vigorous stirring, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃). Add the base portion-wise or via an addition funnel.

  • Continue adding the base until gas evolution (CO₂) ceases.

  • Check the pH of the aqueous layer using a pH strip to ensure it is neutral or slightly basic (pH 7-8).

  • Proceed with the extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Wash the combined organic layers with water and then brine to remove residual inorganic salts.[7][8]

Q4: I see decomposition even when using a bicarbonate wash. What else could be the problem?

If decomposition persists despite a seemingly mild workup, consider these possibilities:

  • Localized Acidity: If the basic solution is added too quickly without efficient stirring, localized "hot spots" of high acid concentration can exist long enough to cleave the Boc group before neutralization is complete. Always add the quenching solution slowly to a vigorously stirred reaction mixture.

  • Acidic Silica Gel: Standard silica gel used for column chromatography is slightly acidic and can cause the decomposition of highly sensitive Boc-protected compounds during purification.[9]

  • Concentration of Acidic Reagents: During solvent evaporation (e.g., on a rotary evaporator), non-volatile acids like trifluoroacetic acid (TFA) used in HPLC can become concentrated, leading to deprotection.[10][11]

Q5: Are there alternatives to a standard aqueous workup for very sensitive compounds?

Yes. If your compound is extremely acid-labile, a non-aqueous workup might be necessary.

  • Direct Filtration: If the reaction byproducts are solid, you may be able to dilute the reaction mixture with a suitable solvent and filter off the solids, then concentrate the filtrate.

  • Solvent Evaporation and Trituration: After removing the reaction solvent under reduced pressure, you can sometimes add a solvent in which your product is soluble but the impurities are not (or vice-versa), a process known as trituration.

  • Non-Aqueous Acid-Base Extraction: This is a more advanced technique where an acid or base is dissolved in a non-aqueous solvent system to perform the extraction.[12][13]

Troubleshooting Guide

Use this guide to diagnose and solve common issues related to Boc group instability.

Symptom / Observation Potential Cause Recommended Solution(s)
Low yield after workup; TLC/LCMS shows a more polar spot corresponding to the free amine. Acidic Workup Conditions. The Boc group was likely cleaved by an intentional acid wash (e.g., 1M HCl) or unquenched acidic byproducts.1. Avoid acidic washes. Use a mild basic wash (e.g., saturated NaHCO₃) followed by water and brine.[7][8] 2. Ensure the reaction is fully quenched to pH 7-8 before extraction.
Product appears pure after reaction, but shows decomposition after column chromatography. Acidic Silica Gel. Standard silica gel is acidic enough to deprotect sensitive substrates.[9]1. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[9] 2. Use a different stationary phase, such as neutral or basic alumina.
A pure fraction from HPLC (using TFA buffer) shows the deprotected product after solvent evaporation. Concentration of TFA. As the aqueous/organic solvent is removed, the concentration of non-volatile TFA increases, creating a highly acidic environment that cleaves the Boc group.[10][11]1. Immediately after collection, neutralize the HPLC fractions with a mild base (e.g., dilute ammonium hydroxide) before evaporation. 2. Use a different, more volatile acid modifier like formic acid or acetic acid, though this may affect peak shape.[10] 3. Use lyophilization (freeze-drying) to remove the solvent and TFA, as this keeps the sample frozen and prevents concentration effects.[11]
Decomposition occurs during the quenching step, even with NaHCO₃. Localized High Acidity. Rapid addition of the bicarbonate solution can fail to neutralize the entire mixture instantly, causing cleavage in acidic regions.1. Cool the reaction mixture to 0 °C. 2. Ensure very vigorous stirring. 3. Add the saturated NaHCO₃ solution slowly, dropwise, to prevent pockets of high acid concentration.

Visual Guides and Mechanisms

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is a three-step acid-catalyzed process. First, the carbonyl oxygen is protonated, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting Workflow for Boc Group Decomposition

If you observe unexpected deprotection, follow this workflow to identify the cause.

Troubleshooting_Workflow start Boc Decomposition Observed q1 Where did decomposition occur? start->q1 workup During Aqueous Workup q1->workup Workup purification During/After Purification q1->purification Purification q2_workup Was an acid wash used? workup->q2_workup q2_purification Purification Method? purification->q2_purification sol_acid_wash Root Cause: Direct Acid Cleavage Solution: Use NaHCO₃ or H₂O wash instead. q2_workup->sol_acid_wash Yes q3_workup Was reaction acidic? q2_workup->q3_workup No chromatography Silica Gel Chromatography q2_purification->chromatography Silica hplc Reverse-Phase HPLC q2_purification->hplc HPLC sol_quench Root Cause: Inadequate Quenching Solution: Cool to 0°C, stir vigorously, add NaHCO₃(sat) slowly. q3_workup->sol_quench Yes sol_neutral No obvious acid source. Investigate starting material stability. q3_workup->sol_neutral No sol_silica Root Cause: Acidic Silica Solution: Neutralize silica with Et₃N or use neutral alumina. chromatography->sol_silica sol_hplc Root Cause: TFA Concentration Solution: Neutralize fractions post-collection or use lyophilization. hplc->sol_hplc

References

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the large-scale synthesis of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.

Synthesis Overview and Experimental Protocols

The industrial synthesis of this compound is most commonly achieved via a reductive amination pathway. This process involves the reaction of N-Boc-4-formylpiperidine with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Precise control over reagents and reaction conditions is critical for achieving high yield and purity on a larger scale.[1]

Synthesis_Pathway start_material N-Boc-4-formylpiperidine imine Imine Intermediate start_material->imine + methylamine Methylamine methylamine->imine final_product Tert-butyl 4-((methylamino)methyl) piperidine-1-carboxylate imine->final_product + reducing_agent Reducing Agent (e.g., STAB, NaBH₄) reducing_agent->final_product

Caption: General synthesis pathway via reductive amination.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis, which should be optimized for specific equipment and scale.

  • Imine Formation:

    • To a suitable reaction vessel, charge N-Boc-4-formylpiperidine and a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

    • Add methylamine (as a solution in a compatible solvent like THF or EtOH) dropwise at a controlled temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred for 1-2 hours to allow for the formation of the imine intermediate. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can help drive this equilibrium-dependent step to completion.[2]

  • Reduction:

    • Once imine formation is confirmed (e.g., by TLC or in-process IR), the reducing agent is added. Sodium triacetoxyborohydride (STAB) is often preferred for its selectivity.[2] It should be added portion-wise to manage the reaction exotherm.

    • Allow the reaction to stir at room temperature for several hours (typically 4-16 hours) until the reduction is complete.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent to recover any dissolved product.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • For large-scale operations where chromatography is not ideal, purification can be achieved through distillation, recrystallization, or acid-base extraction to "salt out" the amine product.[1][3]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields in reductive amination often stem from three main areas: incomplete imine formation, premature reduction of the starting aldehyde, or suboptimal reaction conditions.[2]

  • Incomplete Imine Formation: The formation of the imine from the aldehyde and amine is an equilibrium process. On a large scale, the water produced can inhibit the reaction.

    • Solution: Incorporate a dehydrating agent like molecular sieves or perform an azeotropic distillation to remove water and shift the equilibrium towards the imine.[2]

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, competing with the desired reaction pathway.[2][4]

    • Solution: Use a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated iminium ion over the carbonyl group.[2][4]

  • pH Control: The reaction is highly pH-dependent. Imine formation is typically fastest in a mildly acidic environment (pH 4-5), which promotes protonation of the carbonyl group, making it more electrophilic.[2]

    • Solution: Add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture before the addition of the reducing agent.

Q2: I am observing significant formation of N-Boc-4-(hydroxymethyl)piperidine. How can this be prevented?

A: The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting aldehyde before it can react with methylamine to form the imine.

  • Cause: This is common when using a highly reactive reducing agent like NaBH₄ in a one-pot procedure.[2]

  • Solutions:

    • Change Reducing Agent: Switch to a more selective hydride donor like STAB, which is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[2][4]

    • Modify Procedure: Adopt a two-step approach. First, allow the imine to pre-form completely by stirring the aldehyde and amine together for an extended period (monitor by TLC/LCMS). Only then, add the reducing agent (NaBH₄ can sometimes be used successfully in this manner).

Q3: My final product is contaminated with the imine intermediate. How can I drive the reaction to completion?

A: Persistent imine impurity suggests the reduction step is incomplete.[5]

  • Cause: This can be due to insufficient reducing agent, deactivation of the reducing agent by solvent or moisture, or low reactivity of the imine.

  • Solutions:

    • Increase Reducing Agent: Add a larger excess of the reducing agent (e.g., increase from 1.5 eq. to 2.0 eq.).

    • Elevate Temperature: Gently warming the reaction mixture after the addition of the reducing agent can help overcome the activation energy barrier, but this must be done cautiously to avoid side reactions.[2]

    • Protonate the Imine: The reduction step is often faster if the imine is protonated to form the more electrophilic iminium ion. Adding a small amount of acetic acid can catalyze this step.[3]

Q4: How can I effectively purify the final product at scale without using column chromatography?

A: Column chromatography is generally not economically viable for large-scale production. Alternative purification methods are essential.

  • Solutions:

    • Acid-Base Extraction (Salting Out): Since the product is a basic amine, it can be selectively separated from non-basic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt. The layers can be separated, and after washing the aqueous layer with fresh solvent to remove residual impurities, the pH can be raised with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[3]

    • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification at scale.[1]

    • Recrystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate), which can be purified by recrystallization from an appropriate solvent system. The pure salt can then be converted back to the free base if required.[1]

Troubleshooting_Workflow start Analyze Crude Product issue Primary Issue? start->issue low_yield Low Yield issue->low_yield Yield impurity Impurity Profile issue->impurity Purity check_imine Check Imine Formation (In-Process Control) low_yield->check_imine impurity_type Major Impurity? impurity->impurity_type add_dehydrant Add Dehydrating Agent or Azeotropic Distillation check_imine->add_dehydrant Incomplete optimize_ph Optimize pH (4-5) with Acetic Acid check_imine->optimize_ph Complete alcohol Starting Alcohol impurity_type->alcohol Alcohol imine_impurity Imine Intermediate impurity_type->imine_impurity Imine use_stab Switch to Milder Reducing Agent (STAB) alcohol->use_stab increase_reductant Increase Reducing Agent or Reaction Time/Temp imine_impurity->increase_reductant

Caption: A logical workflow for troubleshooting common synthesis issues.

Quantitative Data & Reagent Comparison

The choice of reducing agent is one of the most critical parameters in scaling up this synthesis. The following table compares common candidates.

ParameterSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)Sodium Cyanoborohydride (NaBH₃CN)
Selectivity Low; reduces aldehydes & ketonesHigh; selective for imines/iminium ions[2]High; selective for imines/iminium ions[2]
Reactivity HighModerateModerate
pH Optimum Broad (neutral to basic)Mildly Acidic (pH 4-6)[2]Acidic (pH 3-4)
Handling/Safety Flammable solid, reacts with waterMoisture sensitiveHighly Toxic ; generates HCN gas in acid
Scale-Up Suitability Moderate; risk of side reactionsHigh ; good selectivity and safety profileLow; toxicity and waste disposal are major concerns

Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is definitively best for scaling up this synthesis? For industrial applications, Sodium Triacetoxyborohydride (STAB) is generally the preferred reagent. Its high selectivity for the iminium ion minimizes the formation of alcohol byproducts, leading to a cleaner reaction profile and simplifying purification.[2] While effective, NaBH₃CN is often avoided due to the high toxicity and environmental concerns associated with cyanide waste streams.[4]

FAQ 2: What are the most critical process parameters to monitor during scale-up? The three most critical parameters are:

  • Temperature: The initial imine formation and the addition of the reducing agent can be exothermic. Proper temperature control is vital to prevent runaway reactions and minimize side product formation.

  • Rate of Addition: Reagents, particularly the amine and the reducing agent, should be added at a controlled rate to manage heat generation and maintain optimal concentration profiles.

  • Reaction Progress: Implement reliable in-process controls (e.g., HPLC, GC, or TLC) to monitor the consumption of the starting aldehyde and the formation of the imine and final product. This ensures the reaction is driven to completion before initiating work-up.

FAQ 3: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2]

  • Procedure: Prepare a TLC chamber with a suitable eluent (e.g., 30-50% ethyl acetate in hexanes). Spot lanes with the starting aldehyde, a co-spot of the aldehyde and amine, and an aliquot of the reaction mixture over time.

  • Interpretation: You should observe the consumption of the aldehyde spot and the appearance of a new spot for the imine intermediate. After adding the reducing agent, both the aldehyde and imine spots should disappear, and a new spot for the final amine product should appear. The product is typically more polar than the imine.

References

Technical Support Center: Efficient Extraction of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding solvent selection for the extraction of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for extracting a piperidine derivative?

A1: The most critical factor is the principle of "like dissolves like," which relates to solvent polarity.[1] The polarity of your chosen solvent should match the polarity of the target piperidine derivative. Piperidine itself is a polar molecule and is miscible with water and soluble in a wide range of organic solvents like alcohols and chloroform, but has limited solubility in non-polar solvents like hexane.[2] The specific structure of your derivative, including its functional groups, will determine its overall polarity and thus the ideal solvent.[3]

Q2: How does pH influence the extraction process of piperidine derivatives?

A2: The pH of the extraction medium is crucial because piperidine and its derivatives are basic compounds.[4]

  • In an acidic aqueous solution (e.g., 1M HCl) , the nitrogen atom in the piperidine ring becomes protonated, forming a salt. This salt is typically highly soluble in water and insoluble in less polar organic solvents.[5][6]

  • In a basic aqueous solution (e.g., pH > 10) , the piperidine derivative exists as a free base, which is generally less soluble in water and more soluble in organic solvents like diethyl ether, dichloromethane, or ethyl acetate.[5][7] This pH-dependent solubility is the basis for the widely used acid-base extraction technique to separate basic piperidine derivatives from neutral or acidic impurities.[5]

Q3: Can a single solvent be universally effective for all piperidine derivatives?

A3: No, a universal solvent does not exist for all piperidine derivatives. The optimal solvent choice is highly dependent on the specific molecular structure of the derivative.[3] For instance, derivatives with large non-polar substituents will have better solubility in non-polar solvents like hexane or toluene, while derivatives with polar functional groups (e.g., hydroxyl groups) will be more soluble in polar solvents like ethanol or methanol.[3]

Q4: Are there any specific advantages to using alcohol-based solvents for extraction?

A4: Yes, alcohol solvents like methanol and ethanol can be advantageous because they can dissolve both the free base and the salt forms of alkaloids.[8] This can be useful for initial crude extraction from plant material, as it may not require pre-treatment with an alkali.[4] However, a drawback is that alcohol extraction often pulls more fat-soluble impurities, which may require subsequent purification steps.[8]

Q5: What are the primary safety considerations when working with common extraction solvents?

A5: Safety is paramount. Always work in a well-ventilated area or under a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Many organic solvents such as diethyl ether and hexane are highly flammable and should be kept away from heat sources or open flames.[9] Solvents like dichloromethane and chloroform are toxic and should be handled with care to avoid inhalation or skin contact.[1] Always refer to the Safety Data Sheet (SDS) for each solvent before use.

Troubleshooting Guide

Problem: Low Extraction Yield

Possible Cause Suggested Solution
Incorrect Solvent Polarity The solvent is not effectively dissolving the target derivative. Re-evaluate the polarity of your compound. Try a small-scale test with a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to find a more suitable option.[1][10]
Insufficient Solvent Volume The solvent may be saturated, preventing further dissolution. Increase the solvent-to-material ratio.[1]
Incomplete pH Adjustment During an acid-base extraction, if the aqueous layer is not made sufficiently basic (pH > 10), the piperidine derivative will not be fully converted to its free base form, leading to poor extraction into the organic layer.[7] Verify the pH of the aqueous layer before each organic extraction.
Insufficient Extraction Time/Agitation The solvent and sample have not had enough contact time for efficient partitioning. Increase the shaking time for liquid-liquid extractions or the duration for solid-liquid extractions.[1]
Improper Sample Preparation For solid samples (e.g., plant material), a large particle size can limit solvent penetration. Grind the material to a smaller, uniform particle size to increase the surface area available for extraction.[1]

Problem: Co-extraction of Impurities

Possible Cause Suggested Solution
Non-selective Solvent The chosen solvent is dissolving impurities along with the target compound. Perform a preliminary acid-base extraction to separate the basic piperidine derivative from neutral and acidic impurities.[5][7]
Presence of Emulsions An emulsion layer forms at the interface of the aqueous and organic layers during liquid-liquid extraction, trapping the product. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. In some cases, gentle swirling instead of vigorous shaking can prevent emulsion formation.
Complex Mixture The crude material contains impurities with similar solubility profiles to the target compound. Follow the extraction with a chromatographic purification method, such as flash column chromatography, to separate the components.[5][7]

Quantitative Data: Solvent Selection for Piperidine and its Derivatives

The following table summarizes the qualitative solubility of piperidine, which serves as a baseline for its derivatives. The actual solubility of a specific derivative will vary based on its functional groups.

Solvent ClassExample SolventsPolarityAnticipated Solubility of Piperidine CoreRationale/Application Notes
Water WaterHigh (Polar Protic)MiscibleExcellent for dissolving protonated piperidine salts during acidic washes in an acid-base extraction.[2]
Polar Protic Ethanol, MethanolHighHigh to MiscibleGood for dissolving both free base and salt forms. Often used for initial crude extractions from natural products.[4][11]
Polar Aprotic Acetone, Acetonitrile, DMSO, THFMedium-HighHighEffective at dissolving the piperidine free base due to favorable dipole-dipole interactions.[11]
Halogenated Dichloromethane, ChloroformMediumHighCommonly used for liquid-liquid extraction of the free base form from an aqueous basic solution.[2][6]
Aromatic Toluene, BenzeneLowModerate to HighThe aliphatic structure of piperidine is compatible with nonpolar aromatic rings. Useful for certain reactions and extractions.[11]
Non-polar Hexane, Diethyl EtherLowLimited (Hexane), High (Ether)Hexane is generally a poor solvent for piperidine itself but may be suitable for highly non-polar derivatives.[2] Diethyl ether is a common choice for extracting the free base.[7]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a Piperidine Derivative

This protocol is designed to separate a basic piperidine derivative from neutral or acidic impurities in a crude reaction mixture.[5][7]

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated piperidine derivative will move into the top aqueous layer.

  • Layer Separation: Drain the bottom organic layer (containing neutral impurities) and set it aside. Collect the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure all the basic product has moved to the aqueous phase. Combine all acidic aqueous layers.

  • Remove Neutral Traces: Wash the combined aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with swirling until the solution is strongly basic (pH > 10, check with pH paper).

  • Product Extraction: Add a fresh portion of organic solvent (e.g., diethyl ether or dichloromethane) to the basic aqueous solution. Shake the funnel to extract the liberated piperidine free base into the organic layer.

  • Isolate Product: Separate the layers and collect the organic layer. Repeat the extraction of the basic aqueous layer at least two more times with fresh organic solvent.

  • Drying and Concentration: Combine all organic extracts. Dry the solution over an anhydrous drying agent (e.g., solid KOH or anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine derivative.

Protocol 2: Continuous Solid-Liquid Extraction (Soxhlet)

This method is suitable for extracting piperidine derivatives from solid materials, such as dried plant matter, using an organic solvent.[4]

  • Sample Preparation: Ensure the solid material is thoroughly dried and ground to a fine powder to maximize surface area.

  • Apparatus Setup: Place the powdered material into a thimble made of porous paper. Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with the chosen extraction solvent (e.g., methanol or ethanol), ensuring the volume is appropriate for the Soxhlet apparatus size (typically filling it to about two-thirds).

  • Assembly: Connect the flask to the Soxhlet extractor and attach a condenser to the top. Secure all joints.

  • Extraction: Heat the solvent in the flask to a gentle boil. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the sample.

  • Siphoning: Once the solvent reaches the top of the siphon arm, the entire liquid contents of the chamber are siphoned back into the distillation flask. This completes one cycle.

  • Continuous Process: Allow this process to run continuously for several hours or even overnight. Each cycle extracts the material with fresh, distilled solvent, allowing for an efficient extraction.

  • Final Steps: After the extraction is complete, cool the apparatus. Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract, which can then be further purified.

Visualizations

G Workflow for Acid-Base Extraction of Piperidine Derivatives start Crude Mixture (Piperidine Derivative + Impurities) dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) start->dissolve extract_acid Extract with Aqueous Acid (1M HCl) dissolve->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer: Neutral/Acidic Impurities separate1->organic_impurities Impurities aqueous_salt Aqueous Layer: Protonated Piperidine Salt separate1->aqueous_salt Product basify Make Aqueous Layer Basic (pH > 10 with NaOH) aqueous_salt->basify extract_base Extract with Organic Solvent (e.g., Diethyl Ether) basify->extract_base separate2 Separate Layers extract_base->separate2 aqueous_waste Aqueous Layer: Waste Salts separate2->aqueous_waste Waste organic_product Organic Layer: Pure Piperidine Free Base separate2->organic_product Product end Dry and Concentrate Organic Layer organic_product->end

Caption: A workflow for purifying piperidine derivatives via acid-base extraction.

G Solvent Selection Decision Tree start Target Piperidine Derivative is_salt Is the target in salt form? start->is_salt is_free_base Is the target a free base? is_salt->is_free_base No water Use Water or Polar Protic Solvents (Methanol, Ethanol) is_salt->water Yes polar_functional_groups Does it have polar functional groups (e.g., -OH)? is_free_base->polar_functional_groups nonpolar_groups Does it have large non-polar groups? polar_functional_groups->nonpolar_groups No polar_aprotic Use Polar Aprotic or Halogenated Solvents (DCM, THF, Ethyl Acetate) polar_functional_groups->polar_aprotic Yes nonpolar_solvent Use Non-polar or Aromatic Solvents (Toluene, Hexane) nonpolar_groups->nonpolar_solvent Yes medium_polar Start with Medium Polarity (DCM, Ethyl Acetate) and test extremes nonpolar_groups->medium_polar No/ Unsure

Caption: A decision-making guide for selecting an appropriate extraction solvent.

References

Validation & Comparative

Unveiling the Structure: A Mass Spectrometry Guide to Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of chemical structures is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of mass spectrometry techniques for the structural elucidation of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in pharmaceutical synthesis. We present supporting experimental data and detailed protocols to aid in the accurate identification of this compound.

This compound is a bifunctional molecule incorporating a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group and a methylaminomethyl side chain. Its structural confirmation by mass spectrometry relies on characteristic fragmentation patterns that arise from the cleavage of these distinct chemical moieties. Electrospray ionization (ESI) in positive ion mode is a widely used and effective technique for the analysis of such compounds.[1][2]

Comparative Analysis of Expected Mass Fragments

The mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its structure. The protonated molecule ([M+H]⁺) is expected at a mass-to-charge ratio (m/z) of 243.2, calculated from its molecular weight of 242.37 g/mol . Subsequent fragmentation in the mass spectrometer, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, leads to the formation of several key product ions.

A primary fragmentation pathway involves the loss of the tert-butyl group from the Boc protecting group, resulting in a prominent ion at m/z 187.1. Further fragmentation can lead to the loss of the entire Boc-carbonyl group, yielding an ion at m/z 143.1. Another significant fragmentation pathway is the cleavage of the C-C bond adjacent to the piperidine ring nitrogen, a common fragmentation for piperidine derivatives known as alpha-cleavage.[1] This can result in the formation of a stable iminium ion.

For comparison, consider a structurally related compound, 1-Boc-4-aminopiperidine. Its mass spectrum would also show the characteristic loss of the tert-butyl group and the Boc group, but the subsequent fragmentation of the piperidine ring would differ due to the absence of the methylaminomethyl side chain.

The table below summarizes the expected key ions for this compound and a common alternative, providing a clear basis for differentiation.

Ion DescriptionExpected m/z for this compoundExpected m/z for 1-Boc-4-aminopiperidine
Protonated Molecule [M+H]⁺243.2201.2
Loss of tert-butyl (-C₄H₉)187.1145.1
Loss of isobutylene (-C₄H₈)187.1145.1
Loss of Boc group (-C₅H₉O₂)143.1101.1
Loss of tert-butoxycarbonyl radical (-•COOC(CH₃)₃)142.1100.1
Fragment from side chain cleavage114.1 (C₆H₁₂N₂⁺)-

Experimental Protocols

To achieve reliable and reproducible results, the following experimental protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Full Scan (m/z 100-300) and Product Ion Scan of m/z 243.2

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: 10-30 eV (optimized for fragmentation)

Visualization of Fragmentation Pathway

The logical flow of the fragmentation of this compound can be visualized to better understand the relationships between the precursor ion and its product ions.

fragmentation_pathway M [M+H]⁺ m/z 243.2 F1 [M+H - C₄H₈]⁺ m/z 187.1 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 143.1 M->F2 - C₅H₉O₂ F1->F2 - CO₂ F3 [C₆H₁₂N₂]⁺ m/z 114.1 F2->F3 - C₂H₅

Caption: Proposed ESI-MS/MS fragmentation pathway.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. By comparing the experimentally obtained mass spectrum with the expected fragmentation pattern presented here, researchers can confidently confirm the structure of this important synthetic intermediate.

References

The Enduring Advantages of Boc Protection in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. For researchers, scientists, and professionals in drug development, the ability to selectively mask and deprotect reactive functional groups dictates the efficiency, yield, and feasibility of complex molecular construction. Among the arsenal of amine protecting groups, the tert-Butoxycarbonyl (Boc) group remains a preeminent choice. This guide provides an objective, data-driven comparison of the Boc protecting group with its common alternatives, namely the 9-Fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups, highlighting the distinct advantages of Boc protection in various synthetic contexts.

At a Glance: A Comparative Overview of Amine Protecting Groups

The primary distinction between Boc, Fmoc, and Cbz lies in their deprotection conditions, which forms the basis of their orthogonal application in complex syntheses.[1][2] Orthogonality allows for the selective removal of one protecting group without affecting others, a critical strategy in the synthesis of multifunctional molecules.[1][3]

Table 1: Key Characteristics of Common Amine Protecting Groups

FeatureBoc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Condition Acid-labile (e.g., TFA, HCl)[1]Base-labile (e.g., Piperidine in DMF)[2]Hydrogenolysis (e.g., H₂, Pd/C)[2]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[4]Stable to acidic and mild reductive conditions.Stable to acidic and basic conditions.[4]
Orthogonality Orthogonal to Fmoc and Cbz.[5]Orthogonal to Boc and Cbz.[5]Orthogonal to Boc and Fmoc.[5]
Typical Introduction Yield >90%[6]>95%~88%[6]
Typical Deprotection Yield >95%[6]>98%>90%
Key Advantage Robust, well-established, and less prone to certain side reactions.Mild deprotection conditions, suitable for automated synthesis.Mild, neutral deprotection, compatible with acid/base sensitive substrates.
Common Side Reactions Formation of t-butyl cation byproducts.Dibenzofluvene adduct formation, potential for diketopiperazine formation.Requires catalyst, incompatible with reducible functional groups.

The Boc Advantage: Stability and Versatility

The Boc group's widespread use stems from its exceptional stability across a broad spectrum of reaction conditions. It is resistant to bases, nucleophiles, and reductive conditions, making it an ideal choice for multi-step syntheses that involve a variety of chemical transformations.[4] This robustness allows for the manipulation of other functional groups within a molecule without the risk of premature deprotection of the amine.

For instance, in a synthetic route requiring a Grignard reaction or a hydride reduction, a Boc-protected amine will remain intact, whereas an Fmoc group might be susceptible to cleavage under basic conditions. This inherent stability simplifies synthetic planning and often leads to higher overall yields by minimizing unintended side reactions.

Orthogonal Strategies in Multi-Step Synthesis

The true power of the Boc group is realized in orthogonal protection strategies, where its acid lability is leveraged against the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1][3] This allows for the sequential deprotection and functionalization of different amine groups within the same molecule.

Consider a scenario where a molecule contains two different primary amines that need to be functionalized with different moieties. One amine can be protected with a Boc group and the other with a Cbz group. The Cbz group can be selectively removed via hydrogenolysis to allow for the first functionalization, leaving the Boc group untouched. Subsequently, the Boc group can be removed with acid to allow for the functionalization of the second amine.

Orthogonal_Strategy cluster_synthesis Multi-Step Synthesis Start Molecule with two primary amines (A and B) Protect Protect Amine A with Boc Protect Amine B with Cbz Start->Protect Deprotect_Cbz Selective Deprotection of Cbz (H₂, Pd/C) Protect->Deprotect_Cbz Functionalize_B Functionalize Amine B Deprotect_Cbz->Functionalize_B Deprotect_Boc Selective Deprotection of Boc (TFA) Functionalize_B->Deprotect_Boc Functionalize_A Functionalize Amine A Deprotect_Boc->Functionalize_A Final_Product Final Product Functionalize_A->Final_Product

An orthogonal protection strategy using Boc and Cbz groups.

Experimental Protocols

General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or triethylamine (TEA)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the primary amine in a mixture of the chosen organic solvent and water.

  • Add 1.0-1.2 equivalents of base (e.g., NaOH or TEA).

  • Slowly add 1.1 equivalents of (Boc)₂O dissolved in the organic solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform an aqueous work-up. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.

General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.

Case Study: Synthesis of a Pharmaceutical Intermediate

In the multi-step synthesis of a complex pharmaceutical intermediate, the choice of protecting group for a key primary amine was critical to the overall success of the route. The synthetic pathway involved a nucleophilic addition step using an organometallic reagent, a reaction condition under which the Boc group is exceptionally stable.

An alternative strategy employing an Fmoc group was considered but deemed less suitable due to the basic nature of the organometallic reagent, which could lead to premature deprotection. A Cbz group, while stable to the nucleophilic addition, would have required an additional catalytic hydrogenation step for its removal, which was incompatible with other reducible functional groups present in the molecule.

The use of a Boc protecting group allowed for the successful execution of the nucleophilic addition with high yield. The subsequent deprotection was achieved cleanly with TFA, leading to the desired intermediate with an overall yield of 85% over the two steps. This case highlights how the robust stability profile of the Boc group can be a significant advantage in streamlining a complex synthesis.

G cluster_workflow Synthetic Workflow A Starting Material with Primary Amine B Boc Protection (Boc)₂O, Base Yield: >95% A->B C Boc-Protected Intermediate B->C D Nucleophilic Addition (Organometallic Reagent) C->D E Functionalized Intermediate D->E F Boc Deprotection (TFA) Yield: >90% E->F G Final Intermediate F->G

A streamlined synthesis enabled by Boc protection.

Conclusion

The tert-Butoxycarbonyl (Boc) protecting group offers a powerful and versatile tool for the selective protection of amines in multi-step synthesis. Its key advantages lie in its broad stability to a wide range of reagents and reaction conditions, coupled with its straightforward and high-yielding removal under acidic conditions.[4] This profile, combined with its orthogonality to other common protecting groups like Fmoc and Cbz, allows for the design and execution of elegant and efficient synthetic routes to complex molecules.[5] While Fmoc and Cbz have their own merits and are indispensable in specific applications, the robustness and reliability of the Boc group solidify its position as a fundamental and often superior choice for researchers and professionals in the field of organic synthesis and drug development.

References

A Comparative Guide to Piperidine Building Blocks in Drug Discovery: Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties. Among the vast array of functionalized piperidine building blocks, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate has emerged as a versatile intermediate for introducing a key secondary amine moiety.

This guide provides an objective comparison of this compound with other widely used piperidine building blocks, including 1-Boc-4-aminopiperidine , 1-Boc-4-(aminomethyl)piperidine , and 1-Boc-4-piperidone . By presenting a side-by-side analysis of their physicochemical properties, performance in common synthetic transformations, and applications in drug discovery, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The selection of a building block is fundamentally guided by its intrinsic physicochemical properties, which influence its reactivity, solubility, and ultimately, the pharmacokinetic profile of the final drug candidate. The following table summarizes the key properties of this compound and its alternatives.

PropertyThis compound1-Boc-4-aminopiperidine1-Boc-4-(aminomethyl)piperidine1-Boc-4-piperidone
CAS Number --INVALID-LINK--[1]--INVALID-LINK--[2]--INVALID-LINK----INVALID-LINK--[3]
Molecular Formula C₁₁H₂₂N₂O₂[1]C₁₀H₂₀N₂O₂[2]C₁₁H₂₂N₂O₂C₁₀H₁₇NO₃[3]
Molecular Weight ( g/mol ) 214.31[4]200.28[2]214.30199.25[3]
Appearance White solid or colorless oil[4]Almost white to yellow solid or sticky liquid[2]Liquid[5]White to off-white solid
Melting Point (°C) N/A44-48[2]N/A73-77[6]
Boiling Point (°C) 289.0±33.0 (Predicted)[1]N/A237-238N/A
Density (g/mL) 1.005 at 25 °C[1]N/A1.013 at 25 °C1.1±0.1
pKa (Predicted) 10.19±0.20[1]N/AN/AN/A

Performance in Key Synthetic Transformations

The utility of a building block is determined by its performance in common synthetic reactions that are crucial for the elaboration of complex molecules. This section provides a comparative overview of the performance of the selected piperidine building blocks in amide bond formation and reductive amination, two of the most fundamental transformations in drug discovery.

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to build complexity. The nucleophilicity of the amine is a key determinant of reactivity in this transformation.

General Reactivity Trend for Acylation: Primary Amines > Secondary Amines

This suggests that for standard amide coupling reactions, 1-Boc-4-(aminomethyl)piperidine and 1-Boc-4-aminopiperidine would be expected to exhibit higher reactivity compared to This compound . However, the specific reaction conditions, including the choice of coupling agent and base, can significantly impact the outcome.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a standard method for forming an amide bond between a carboxylic acid and a piperidine building block using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • Carboxylic acid (1.0 eq)

  • Piperidine building block (e.g., this compound) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the piperidine building block to the solution.

  • Add DIPEA to the reaction mixture.

  • In a separate vial, dissolve HATU in anhydrous DMF and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly relevant for the functionalization of ketones, such as 1-Boc-4-piperidone . This reaction involves the formation of an imine or enamine intermediate, followed by reduction to the corresponding amine. The choice of reducing agent is critical for the success of the reaction, with sodium triacetoxyborohydride (STAB) being a commonly used mild reagent.

The reaction of 1-Boc-4-piperidone with primary or secondary amines, followed by reduction, provides access to a wide range of 4-substituted piperidines. For instance, the reductive amination of 1-Boc-4-piperidone with aniline is a key step in the synthesis of fentanyl precursors.[7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a standard procedure for the reductive amination of 1-Boc-4-piperidone with an amine using sodium triacetoxyborohydride.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 1-Boc-4-piperidone and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) to liberate the free amine.

  • Add a catalytic amount of acetic acid, which can facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Synthetic Workflow for Piperidine Derivatization

The following diagram illustrates a general synthetic workflow for the derivatization of a Boc-protected piperidine building block.

G cluster_start Starting Material cluster_reaction Chemical Transformation cluster_product Product cluster_deprotection Final Step Start Boc-Protected Piperidine Building Block Reaction Amide Coupling or Reductive Amination Start->Reaction Reactant Product Derivatized Piperidine Reaction->Product Intermediate Deprotection N-Boc Deprotection (e.g., TFA or HCl) Product->Deprotection Substrate Final_Product Final Piperidine Derivative Deprotection->Final_Product Product

Caption: A general workflow for piperidine derivatization.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Piperidine-containing molecules are frequently designed as ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes. The diagram below illustrates a simplified GPCR signaling cascade that can be modulated by such ligands.

GPCR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Piperidine Ligand (Agonist) Ligand->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway.

Conclusion

The choice of a piperidine building block is a critical decision in the design and synthesis of novel drug candidates. This compound offers a valuable secondary amine for further functionalization, providing a distinct structural motif compared to its primary amine-containing counterparts, 1-Boc-4-aminopiperidine and 1-Boc-4-(aminomethyl)piperidine . 1-Boc-4-piperidone serves as a versatile precursor for a wide array of 4-substituted piperidines via reductive amination.

While direct comparative performance data is sparse in the public domain, an understanding of the fundamental principles of chemical reactivity, coupled with the physicochemical data presented, can guide the rational selection of the most appropriate building block for a given synthetic target. The experimental protocols provided herein offer a starting point for the practical application of these valuable synthetic intermediates. Further investigation into the comparative performance of these building blocks under standardized conditions would be a valuable contribution to the field of medicinal chemistry.

References

Comparative Analysis of Purity Determination: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and chemical compounds is paramount. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely used analytical techniques for this purpose. While both are instrumental, they operate on different principles and offer distinct advantages and limitations. This guide provides an objective comparison of HPLC and qNMR for purity assessment, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate technique for their needs.

Principles of Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique that separates components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase.[1][2] The separation is based on the physicochemical properties of the analyte, such as polarity, charge, and size.[2][3] For purity analysis, a detector, most commonly a UV-Vis detector, measures the response of each eluting component.[1][4]

The purity is often calculated using an area normalization method , where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[5] This method is highly sensitive for detecting trace impurities but fundamentally assumes that all components (the main compound and its impurities) have a similar detector response factor at the chosen wavelength.[1] If response factors differ significantly, this can lead to inaccuracies in the purity assessment.[1][6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹H qNMR, is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance.[1] The core principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7][8][9]

For purity determination, a certified internal standard of known purity is accurately weighed and mixed with the sample.[9][10] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[1] This method does not require a reference standard of the analyte itself and is independent of the substance's physical properties, making it a powerful tool for absolute quantification.[9][11]

Experimental Protocols

General Protocol for HPLC Purity Determination

This protocol outlines a typical reversed-phase HPLC method for purity analysis.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve the sample substance in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).[12]

    • Filter the solution through a 0.45 µm filter to remove particulate matter.[3]

    • Prepare a solvent blank for a baseline injection.[12]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[13]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[13]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: UV detection at a wavelength where the main component and expected impurities absorb, or DAD to acquire spectra across the peak.[5][13]

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram, excluding those from the solvent blank.

    • Calculate the purity using the area normalization formula:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[5]

General Protocol for qNMR Purity Determination

This protocol describes a typical ¹H qNMR experiment for absolute purity assessment.

  • Sample Preparation:

    • Accurately weigh a specific amount of the sample (e.g., 10-20 mg) into a vial.[10]

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity to the same vial. The standard must have signals that do not overlap with the analyte signals.[10]

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9][10]

    • Transfer the solution to a 5 mm NMR tube.[11]

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

    • Pulse Sequence: A standard single-pulse experiment.[10]

    • Relaxation Delay (d1): A crucial parameter for accurate quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard), often 30 seconds or more.[10]

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.[10]

  • Data Processing and Purity Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • Calculate the purity (Purity_analyte) using the following formula:[14]

    Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity_std: Purity of the internal standard

Data Presentation: Comparative Summary

The table below summarizes the key performance characteristics of HPLC and qNMR for purity determination.

FeatureHPLC (with UV Detection)qNMR
Principle Chromatographic separation based on physicochemical interactions.[2]Spectroscopic measurement based on the direct proportionality between signal integral and the number of nuclei.[7][9]
Quantification Relative (Area %), or external standardization if analyte reference is available.Absolute, using a certified internal standard.[9] A primary ratio method.[7]
Reference Standard Requires a high-purity reference standard of the analyte for accurate assay; area % assumes equal response factors.[1]Does not require a reference standard of the analyte; uses a certified internal standard of a different compound.[9][11]
Selectivity High; separates structurally similar impurities. Purity of a peak can be assessed with DAD.[5]High; distinguishes between isomers. Provides structural confirmation of the main component and impurities.[10][15]
Sensitivity High (µg to ng level), excellent for trace impurity detection.[10][16]Lower (mg level).[10] Not ideal for trace impurities below ~0.1%.
Accuracy/Precision High precision, but accuracy can be compromised by differing UV response factors of impurities.[1][6]High accuracy and precision (RSDs typically <1%).[7] Considered a metrological method.[17]
Throughput Higher; typical run times are 15-30 minutes per sample.[10]Lower; requires long relaxation delays for accuracy, leading to longer acquisition times per sample.[10]
Sample Consumption Low (micrograms).[10]Higher (milligrams).[10]
Sample State Destructive; the sample is consumed and cannot be recovered.[10]Non-destructive; the sample can be fully recovered after analysis.[10][11]
Key Advantages High sensitivity for trace impurities, high throughput, well-established in QC labs.[18]Absolute quantification without analyte standard, provides structural information, non-destructive.[10][11]
Key Limitations Accuracy depends on the response factor of impurities, requires analyte reference standard for assay.[1]Lower sensitivity, lower throughput, requires higher sample amount, higher initial instrument cost.[10]

Visualizations

Workflow for Purity Analysis

The following diagram illustrates the general experimental workflows for purity determination by HPLC and qNMR.

G cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow h1 Accurately Weigh & Dissolve Sample h2 Filter Solution h1->h2 h3 Inject into HPLC System h2->h3 h4 Chromatographic Separation h3->h4 h5 UV Detection h4->h5 h6 Integrate Peaks h5->h6 h7 Calculate Purity (Area % Method) h6->h7 n1 Accurately Weigh Sample & Internal Standard n2 Dissolve in Deuterated Solvent n1->n2 n3 Transfer to NMR Tube n2->n3 n4 Acquire Spectrum (with long d1) n3->n4 n5 Process Data (FT, Phase, Baseline) n4->n5 n6 Integrate Signals n5->n6 n7 Calculate Absolute Purity (using formula) n6->n7 G cluster_needs Primary Analytical Need cluster_methods Recommended Technique start Purity Analysis Required need1 High Throughput & Trace Impurity Detection (>0.01%) start->need1 Is this the priority? need2 Absolute Quantification & Structural Confirmation start->need2 Is this the priority? hplc HPLC need1->hplc both Orthogonal Approach: Use Both need1->both Comprehensive Validation qnmr qNMR need2->qnmr need2->both Reference Standard Certification

References

A Comparative Guide to Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate and Structurally Related Piperidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate with two structurally related and commercially available alternatives: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate. The objective is to present a clear overview of their chemical synthesis, spectral properties, and reported biological activities to aid researchers in selecting the most suitable building block for their drug discovery programs.

Introduction

Piperidine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide range of therapeutic agents due to their favorable physicochemical properties and ability to interact with various biological targets.[1] this compound is a functionalized piperidine derivative that holds potential as a versatile intermediate in the synthesis of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology.[2] The presence of a Boc-protected nitrogen and a secondary amine at the 4-position offers multiple points for chemical modification. This guide cross-references available chemical literature and experimental data to provide a comparative analysis with other relevant piperidine-based building blocks.

Physicochemical and Spectral Data Comparison

PropertyThis compoundTert-butyl 4-(aminomethyl)piperidine-1-carboxylateTert-butyl 4-amino-4-methylpiperidine-1-carboxylate
CAS Number 138022-02-3159635-49-1343788-69-2
Molecular Formula C₁₂H₂₄N₂O₂C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 228.33 g/mol 214.31 g/mol 214.30 g/mol
¹H NMR Data Not available in searched literatureNot available in searched literatureNot available in searched literature
¹³C NMR Data Not available in searched literatureNot available in searched literatureNot available in searched literature

Note: The lack of publicly available, detailed ¹H and ¹³C NMR data for this compound is a significant gap in the current literature. Researchers synthesizing this compound would need to perform full spectral characterization.

Synthesis and Experimental Protocols

The synthesis of these piperidine derivatives generally involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 4-position.

Synthesis of this compound

A common synthetic route to this compound is through the reductive amination of Tert-butyl 4-formylpiperidine-1-carboxylate with methylamine.[2]

General Protocol for Reductive Amination:

  • Imine Formation: Dissolve Tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (1.1-1.5 equivalents) and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5-2.0 equivalents), in portions.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired this compound.[2]

G Tert-butyl 4-formylpiperidine-1-carboxylate Tert-butyl 4-formylpiperidine-1-carboxylate Imine Intermediate Imine Intermediate Tert-butyl 4-formylpiperidine-1-carboxylate->Imine Intermediate Imine Formation Methylamine Methylamine Methylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->this compound

Caption: Reductive amination workflow for the synthesis of the target compound.

Biological Activity and Comparative Performance

This compound has been investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases.

Acetylcholinesterase (AChE) and Beta-secretase (BACE1) Inhibition

The piperidine scaffold is a known pharmacophore for inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase (BACE1). While specific inhibitory concentrations (IC₅₀ or Kᵢ values) for this compound are not widely reported in the public domain, the evaluation of such compounds against these targets is a key area of research.

Experimental Protocols for Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method):

This colorimetric assay is widely used to screen for AChE inhibitors.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase from electric eel.

    • Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, DTNB solution, and the test compound solution to the wells.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Add the ATCI substrate solution to start the reaction.

    • Measure the absorbance at 412 nm at regular intervals. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Beta-secretase (BACE1) Inhibition Assay Protocol (FRET-based):

This assay measures the cleavage of a fluorescently labeled peptide substrate.

  • Reagent Preparation:

    • Assay Buffer: Typically a sodium acetate or citrate buffer at acidic pH (e.g., pH 4.5).

    • Substrate: A FRET peptide substrate for BACE1.

    • Enzyme: Recombinant human BACE1.

    • Inhibitor: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well or 384-well plate format):

    • Add the assay buffer, FRET substrate, and test compound to the wells.

    • Initiate the reaction by adding the BACE1 enzyme solution.

    • Incubate at the optimal temperature (e.g., 37°C).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths. Cleavage of the substrate leads to an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_0 AChE Inhibition Assay cluster_1 BACE1 Inhibition Assay AChE AChE Thiocholine Thiocholine AChE->Thiocholine hydrolyzes Acetylthiocholine Acetylthiocholine Acetylthiocholine->Thiocholine Yellow Product Yellow Product Thiocholine->Yellow Product reacts with DTNB DTNB DTNB->Yellow Product BACE1 BACE1 Cleaved Substrate Cleaved Substrate BACE1->Cleaved Substrate cleaves FRET Substrate FRET Substrate FRET Substrate->Cleaved Substrate Fluorescence Fluorescence Cleaved Substrate->Fluorescence emits

Caption: Signaling pathways for AChE and BACE1 inhibition assays.

Conclusion

This compound represents a valuable, yet under-characterized, building block for medicinal chemistry. Its synthesis via reductive amination is a standard and reliable method. However, the lack of publicly available spectral and biological data necessitates that researchers perform these characterizations independently.

The two presented alternatives, Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate, offer simpler and potentially more readily available starting points for synthesis. The choice between these three building blocks will ultimately depend on the specific synthetic strategy and the desired final compound. For programs targeting enzymes like AChE and BACE1, a systematic evaluation of all three derivatives using the provided assay protocols would be a prudent approach to identify the most promising scaffold. Further research is warranted to fully elucidate and compare the biological activities of these closely related piperidine derivatives.

References

Unveiling the Potential of Novel Pyrrolidine Derivatives in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of more effective and targeted cancer therapies, the synthesis and evaluation of novel chemical entities are paramount. This guide presents a comparative analysis of the biological activity of a series of newly synthesized compounds derived from a common pyrrolidine-based intermediate, benchmarked against the established anti-cancer drug, Doxorubicin. The data presented herein provides valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation oncology therapeutics.

The journey from a chemical intermediate to a potential drug candidate is a meticulous process involving rigorous biological screening.[1] This process, often termed the screening cascade, systematically assesses a compound's biological effects to identify its molecular targets and evaluate its therapeutic potential and safety.[1] The initial stages typically involve a variety of in vitro assays to determine primary activity, selectivity, and cellular toxicity.[1]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring system is a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its prevalence in natural products and its synthetic tractability make it an attractive starting point for the design of novel therapeutic agents. The intermediate chosen for this study, a functionalized pyrrolidine derivative, serves as a versatile building block for the generation of a diverse library of novel compounds.

Comparative Cytotoxicity Analysis

The primary screening of the novel pyrrolidine derivatives (NP-1 to NP-5) involved assessing their cytotoxic effects against a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The widely used anti-cancer drug Doxorubicin was included as a positive control for comparison. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, was determined for each compound.

Table 1: Comparative IC50 Values (µM) of Novel Pyrrolidine Derivatives and Doxorubicin

CompoundMCF-7A549HeLa
NP-1 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
NP-2 8.7 ± 0.912.1 ± 1.39.8 ± 1.1
NP-3 2.1 ± 0.33.5 ± 0.42.8 ± 0.3
NP-4 35.4 ± 3.248.1 ± 4.541.7 ± 3.9
NP-5 1.5 ± 0.22.1 ± 0.31.8 ± 0.2
Doxorubicin 0.9 ± 0.11.2 ± 0.21.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results summarized in Table 1 indicate that several of the novel pyrrolidine derivatives exhibit significant cytotoxic activity against the tested cancer cell lines. Notably, compound NP-5 displayed the most potent activity, with IC50 values approaching those of Doxorubicin. Compound NP-3 also demonstrated promising activity, while NP-1 and NP-2 showed moderate cytotoxicity. Compound NP-4 was the least active in this series.

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable and comparable data.[1] The following methodologies were employed for the key experiments in this study.

Cell Culture: MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity: The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the novel compounds (NP-1 to NP-5) and Doxorubicin (ranging from 0.1 to 100 µM) for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.[1]

Visualizing the Drug Discovery Workflow

The process of screening novel compounds follows a logical progression from initial high-throughput screening to more detailed biological characterization.

G cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical & Clinical Development Intermediate Pyrrolidine Intermediate Synthesis Synthesis of Novel Compounds (NP-1 to NP-5) Intermediate->Synthesis HTS High-Throughput Screening (e.g., Cytotoxicity Assays) Synthesis->HTS Hit_ID Hit Identification (NP-3, NP-5) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) Hit_ID->ADMET Lead_Opt Lead Optimization SAR->Lead_Opt ADMET->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Drug New Drug Candidate Clinical_Trials->Drug

Caption: A generalized workflow for the discovery and development of a novel drug candidate.

Understanding the Mechanism of Action: A Hypothetical Signaling Pathway

Based on the promising cytotoxicity data, further studies would be required to elucidate the mechanism of action of the lead compounds, NP-3 and NP-5. A common target for anti-cancer drugs is the cell cycle regulation machinery, often involving cyclin-dependent kinases (CDKs). The following diagram illustrates a hypothetical signaling pathway where the novel compounds might exert their effect.

G cluster_0 Cell Cycle Progression CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes NP5 NP-5 NP5->CyclinD_CDK46

Caption: Hypothetical inhibition of the Cyclin D/CDK4/6 pathway by compound NP-5.

Conclusion and Future Directions

The preliminary screening of novel compounds synthesized from a pyrrolidine-based intermediate has identified two promising candidates, NP-3 and NP-5, with potent cytotoxic activity against multiple cancer cell lines. The data presented in this guide provides a clear comparison of their in vitro efficacy against the established drug Doxorubicin.

Future research will focus on elucidating the mechanism of action of these lead compounds, including their effects on cell cycle progression and apoptosis. Further optimization of the chemical structure through structure-activity relationship (SAR) studies will be crucial to enhance potency and selectivity while minimizing off-target effects. The ultimate goal is to advance these promising candidates through preclinical and clinical development to potentially offer new and improved treatment options for cancer patients. The integration of in vitro and in vivo drug testing is crucial for increasing therapeutic options and improving clinical outcomes.[2]

References

A Comparative Guide to Alternative Protecting Groups for the Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive molecules. The secondary amine of the piperidine moiety is often a key site for synthetic elaboration, but its inherent nucleophilicity and basicity necessitate the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions during multi-step syntheses. The selection of an appropriate nitrogen protecting group is a critical strategic decision, contingent upon its stability to various reaction conditions and the mildness of its eventual removal. This guide provides an objective comparison of common and alternative protecting groups for the piperidine nitrogen, supported by experimental data and detailed protocols to inform the rational design of synthetic routes.

Orthogonal Protection Strategies: A Key to Complex Synthesis

In complex molecule synthesis, the concept of "orthogonal protection" is paramount. This strategy employs multiple protecting groups that can be selectively removed under distinct, non-interfering conditions.[1][2][3] For a piperidine-containing intermediate, this means choosing a nitrogen protecting group that is stable to the reaction conditions required for transformations elsewhere in the molecule, yet can be cleaved without affecting other protecting groups. The most common orthogonal strategies rely on protecting groups that are labile to acid, base, or hydrogenolysis.[1]

Comparison of Common Piperidine Nitrogen Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable under a range of synthetic conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[4] Below is a comparative summary of frequently used protecting groups for the piperidine nitrogen.

Protecting GroupAbbreviationProtection Conditions (Typical Yield)Deprotection Conditions (Typical Yield)Stability ProfileKey Advantages & Disadvantages
tert-ButoxycarbonylBoc(Boc)₂O, Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, Dioxane), RT. (>95%)Strong Acid (e.g., TFA in DCM, HCl in Dioxane), RT. (>95%)Stable to base, hydrogenolysis, and mild nucleophiles.[3][5]Advantages: Widely used, reliable, mild deprotection.[4] Disadvantages: Labile to strong acids.
BenzyloxycarbonylCbz (Z)Benzyl chloroformate, Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, DCM), 0°C to RT. (>90%)Catalytic Hydrogenolysis (H₂, Pd/C), Solvent (e.g., MeOH, EtOH), RT. (>95%)Stable to acidic and basic conditions.[1][5]Advantages: Orthogonal to Boc, stable. Disadvantages: Requires hydrogenation, not suitable for molecules with reducible functional groups.
BenzylBnBenzyl bromide or chloride, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), elevated temp. (Variable)Catalytic Hydrogenolysis (H₂, Pd/C), Solvent (e.g., MeOH, EtOH), RT. (>90%)Stable to a wide range of non-reductive conditions.Advantages: Very stable. Disadvantages: Harsh deprotection, potential for catalyst poisoning.[6]
AcetylAcAcetic anhydride or acetyl chloride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM), 0°C to RT. (>95%)Strong Acid (e.g., aq. HCl, reflux) or Strong Base (e.g., aq. NaOH, reflux). (Variable)Stable to mild acidic and basic conditions, hydrogenolysis.Advantages: Inexpensive, stable. Disadvantages: Harsh deprotection can lead to side reactions.
TosylTsTosyl chloride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM), 0°C to RT. (>90%)Strong reducing agents (e.g., Na/NH₃, SmI₂) or strong acid (e.g., HBr/AcOH, reflux). (Variable)Very stable to a wide range of conditions including strong acids and oxidants.[4]Advantages: Extremely robust. Disadvantages: Very harsh deprotection conditions limit its applicability.[4]
9-Fluorenyl- methoxycarbonylFmocFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), RT. (Variable)Base (e.g., 20% Piperidine in DMF), RT. (>95%)Stable to acid and hydrogenolysis.[1]Advantages: Orthogonal to Boc and Cbz, mild deprotection. Disadvantages: Labile to bases, potential for side reactions with piperidine.[7]

Experimental Protocols

Below are detailed methodologies for the protection and deprotection of the piperidine nitrogen with some of the most common protecting groups.

N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.

N-Boc Deprotection of N-Boc-piperidine

Materials:

  • N-Boc-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperidine (1.0 eq) in DCM.

  • Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain piperidine.

N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium bicarbonate (2.5 eq).

  • Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.

N-Cbz Deprotection of N-Cbz-piperidine

Materials:

  • N-Cbz-piperidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-piperidine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until completion (typically 4-16 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain piperidine.

Visualizing Workflows and Decision Making

The following diagrams illustrate the general workflow for piperidine nitrogen protection and deprotection, and a decision-making tree to aid in the selection of an appropriate protecting group.

ProtectionDeprotectionWorkflow Piperidine Piperidine Protection Protection (e.g., (Boc)₂O, Cbz-Cl) Piperidine->Protection N_Protected_Piperidine N-Protected Piperidine (e.g., N-Boc, N-Cbz) Protection->N_Protected_Piperidine Synthetic_Steps Synthetic Transformations (on other parts of the molecule) N_Protected_Piperidine->Synthetic_Steps Deprotection Deprotection (e.g., TFA, H₂/Pd-C) Synthetic_Steps->Deprotection Functionalized_Piperidine Functionalized Piperidine Deprotection->Functionalized_Piperidine

Caption: General workflow for the protection and deprotection of the piperidine nitrogen.

ProtectingGroupDecisionTree Start Start: Need to protect piperidine nitrogen Reductive_Stable Is stability to hydrogenolysis required? Start->Reductive_Stable Acid_Stable Is acid stability required? Base_Stable Is base stability required? Acid_Stable->Base_Stable Yes Use_Boc Use Boc Acid_Stable->Use_Boc No Use_Fmoc Use Fmoc Base_Stable->Use_Fmoc No Consider_Ac_or_Ts Consider Ac or Ts (harsher deprotection) Base_Stable->Consider_Ac_or_Ts Yes Reductive_Stable->Acid_Stable Yes Use_Cbz_or_Bn Use Cbz or Bn Reductive_Stable->Use_Cbz_or_Bn No

Caption: Decision tree for selecting a piperidine nitrogen protecting group.

Conclusion

The choice of a protecting group for the piperidine nitrogen is a critical parameter in the successful execution of a synthetic strategy. The Boc group is often a first choice due to its ease of use and mild deprotection conditions. However, for syntheses requiring acidic conditions, the Cbz group offers a robust, orthogonal alternative. For base-sensitive substrates, the Fmoc group provides a valuable option. While highly stable, acyl and sulfonyl protecting groups like acetyl and tosyl should be used with caution due to the often harsh conditions required for their removal. By carefully considering the stability and orthogonality of the available protecting groups, researchers can design and implement more efficient and effective synthetic routes for the preparation of complex piperidine-containing molecules.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn. This compound is classified as potentially hazardous, and direct contact should be avoided.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[1]

  • Lab Coat: A standard laboratory coat should be worn to protect from skin exposure.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid generating dust. In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

II. Hazard Identification and Classification

Understanding the hazards associated with this compound is crucial for safe handling and disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 3/4) Toxic or harmful if swallowed.[1][4]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3][4]
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.[1][3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.[1][3][4]
Hazardous to the Aquatic Environment, Acute Hazard May be very toxic to aquatic life.[4]

III. Step-by-Step Disposal Protocol

The primary principle for the disposal of this chemical is to prevent its release into the environment.[3][5] Do not discharge into sewer systems or waterways.[5]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, pipette tips) in a dedicated, clearly labeled, and sealable waste container.

  • The container should be made of a material compatible with the chemical.

  • Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][5]

Step 2: Neutralization (if applicable and permissible)

  • For small residual amounts, consult your institution's chemical safety officer for approved neutralization procedures. Neutralization should only be performed by trained personnel.

Step 3: Professional Disposal

  • The recommended method of disposal is through a licensed chemical waste disposal company.[5]

  • The material may be sent to a chemical destruction plant or undergo controlled incineration with flue gas scrubbing.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Step 4: Decontamination of Containers

  • Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone, ethanol).[5]

  • The rinsate should be collected and disposed of as chemical waste.

  • After thorough rinsing, the container can be punctured to prevent reuse and disposed of as solid waste, or recycled if permitted by local regulations.[5]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[6]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled waste container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as chemical waste.

  • Report: Report the spill to your EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Waste Generated B Is the container empty? A->B F Collect chemical waste in a labeled, sealed container A->F C Triple-rinse container with appropriate solvent B->C Yes B->F No D Collect rinsate as chemical waste C->D E Puncture and dispose of container as solid waste or recycle C->E G Store waste in a cool, dry, well-ventilated area D->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Professional Disposal (Incineration or Chemical Destruction Plant) H->I J End I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (CAS No. 147539-41-1). The following procedures are based on available safety data sheets for the compound and related piperidine derivatives, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring stringent adherence to safety protocols. The GHS classifications for this compound include Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory tract.[1][2][3]

A multi-faceted approach to Personal Protective Equipment (PPE) is mandatory to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn with goggles, especially when there is a risk of splashing.[4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[4]
Body Laboratory CoatA flame-retardant, fully buttoned lab coat is required to protect against incidental contact.[4]
Respiratory RespiratorAll work should be conducted in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[4][5]

Experimental Protocol for Safe Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6][7]

  • Keep the container of this compound tightly closed and store it in a cool, dry, and well-ventilated area.[2][5]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Gowning (Donning PPE):

  • Put on a flame-retardant laboratory coat, ensuring it is fully buttoned.

  • Don chemical-resistant gloves (nitrile or neoprene are suitable). Check for any tears or holes.

  • Wear safety goggles that form a complete seal around the eyes.

  • If there is a splash risk, wear a face shield over the safety goggles.

  • If not working in a fume hood, a respirator may be necessary based on a risk assessment.

3. Handling the Compound:

  • Conduct all manipulations of the compound within a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of dust or fumes.[5]

  • Use non-sparking tools and explosion-proof equipment if the compound is handled in a way that could generate dust or aerosols in a flammable atmosphere.[8][9]

  • Ground and bond containers and receiving equipment when transferring the substance.[8][10]

  • Do not eat, drink, or smoke in the handling area.[3][9][10]

  • Wash hands thoroughly with soap and water after handling.[5][10]

4. Spill Management:

  • In case of a spill, evacuate the area immediately.

  • For small spills, use a dry clean-up procedure to avoid generating dust. Sweep or vacuum the material and place it in a sealed container for disposal.[5]

  • For larger spills, cover with a suitable non-flammable absorbent material (e.g., sand, diatomaceous earth) and collect it into a closed container for disposal.[10]

  • Prevent the spill from entering drains or waterways.[5][10]

  • Ventilate the area and wash the spill site after the material has been removed.

5. De-gowning (Doffing PPE):

  • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

  • Remove the face shield and goggles.

  • Remove the laboratory coat.

  • Wash hands thoroughly with soap and water.

6. Disposal Plan:

  • Dispose of waste, including contaminated PPE and spill clean-up materials, in a designated, labeled, and sealed container for hazardous chemical waste.

  • All disposal must be in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.[5][9]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

G cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood & Safety Showers B Gather Materials & Reagents A->B C Lab Coat B->C Proceed to Gowning D Gloves C->D E Goggles/Face Shield D->E F Work in Fume Hood E->F Begin Handling G Handle Compound F->G H No Eating/Drinking/Smoking G->H I Manage Spills H->I After Experiment J Dispose of Waste I->J K Doff PPE J->K L Wash Hands K->L

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.